Promegestone
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(8S,13S,14S,17S)-13,17-dimethyl-17-propanoyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-4-20(24)22(3)12-10-19-18-7-5-14-13-15(23)6-8-16(14)17(18)9-11-21(19,22)2/h13,18-19H,4-12H2,1-3H3/t18-,19+,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFCYTLOTYIJMR-XMGTWHOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4036510 | |
| Record name | Promegestone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34184-77-5 | |
| Record name | Promegestone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34184-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Promegestone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034184775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Promegestone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13602 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Promegestone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17alpha-methyl-17-propionylestra-4,9-dien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROMEGESTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XE0V2SQYX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Promegestone (R-5020): A Technical Guide to its Mechanism of Action
Introduction
Promegestone, also known as R-5020, is a potent, synthetic progestin widely utilized in biomedical research and clinical applications.[1] As a highly specific agonist for the progesterone receptor (PR), it serves as a valuable tool for dissecting progesterone-mediated signaling pathways and has been employed in hormone replacement therapy and the treatment of various gynecological disorders.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's action, focusing on its receptor binding profile, downstream signaling cascades, and the experimental methodologies used for its characterization. The content is tailored for researchers, scientists, and professionals in drug development.
Core Mechanism: Progesterone Receptor Interaction
The principal mechanism of action for this compound is its function as a high-affinity agonist of the progesterone receptor (PR), a member of the nuclear receptor superfamily.[1][3] Its lipophilic nature allows it to passively diffuse across the cell membrane into the cytoplasm.
Canonical Genomic Signaling Pathway
Once inside the cell, this compound binds to the ligand-binding domain of the PR. This interaction induces a significant conformational change in the receptor, leading to its activation. The activated receptors then dimerize, forming either homodimers (PR-A/PR-A or PR-B/PR-B) or heterodimers (PR-A/PR-B). These receptor dimers subsequently translocate into the nucleus.
Within the nucleus, the this compound-PR complex binds to specific DNA sequences known as Progesterone Response Elements (PREs), which are located in the promoter regions of target genes. The binding of this complex to PREs facilitates the recruitment of a cascade of coactivators or corepressors and other transcriptional machinery. This molecular assembly modulates the transcription of specific genes, ultimately altering protein synthesis to produce the physiological effects attributed to progestins.
References
The Discovery and Scientific Journey of Promegestone (R-5020): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Promegestone (R-5020), a synthetic progestin, has played a pivotal role in the study of progesterone receptor biology and the development of progestational agents. Developed by Roussel Uclaf in 1973, its high affinity and selectivity for the progesterone receptor established it as a valuable research tool and a therapeutic candidate. This in-depth technical guide explores the discovery, history, and key experimental findings related to this compound. It provides a comprehensive overview of its receptor binding profile, progestational activity, metabolic fate, and the molecular signaling pathways it modulates. Detailed experimental methodologies and quantitative data are presented to serve as a valuable resource for researchers in the field.
Introduction: The Quest for a Pure Progestin
The development of synthetic progestins in the mid-20th century revolutionized endocrinology and therapeutics. However, early generations of these compounds often exhibited undesirable side effects due to their cross-reactivity with other steroid receptors. This spurred the search for more selective progestins that could mimic the effects of endogenous progesterone with higher fidelity. It was in this scientific context that this compound (R-5020) emerged from the laboratories of the French pharmaceutical company Roussel Uclaf.[1] First described in the scientific literature in 1973, this compound was the result of a dedicated research program aimed at synthesizing potent and selective progesterone receptor (PR) agonists.[1] Its unique chemical structure, 17α,21-Dimethyl-19-norpregna-4,9-diene-3,20-dione, conferred upon it a high binding affinity for the PR, making it a powerful tool for studying receptor function and a candidate for various therapeutic applications. This compound was introduced for medical use in France in 1983 under the brand name Surgestone.[1]
Physicochemical Properties and Synthesis Overview
This compound is a 19-nortestosterone derivative characterized by a dimethyl substitution at the 17α and 21 positions. This structural modification is crucial for its high progestational activity and metabolic stability.
Table 1: Physicochemical Properties of this compound (R-5020)
| Property | Value |
| Chemical Name | 17α,21-Dimethyl-19-norpregna-4,9-diene-3,20-dione |
| Developmental Code | R-5020, RU-5020 |
| Molecular Formula | C₂₂H₃₀O₂ |
| Molecular Weight | 326.48 g/mol |
| CAS Number | 34184-77-5 |
While a detailed, step-by-step synthesis protocol for this compound is proprietary to its developers, the general synthetic strategies for 19-norsteroids of this class involve multi-step processes. These typically start from readily available steroid precursors and involve key reactions to introduce the diene system in the A and B rings and the specific alkyl substitutions on the D ring and the side chain.
Receptor Binding Profile: Affinity and Selectivity
A defining characteristic of this compound is its high and specific binding to the progesterone receptor. This has made it an invaluable tool as a radioligand in PR assays.
Table 2: Receptor Binding Affinity of this compound and its Metabolite Trimegestone
| Compound | Receptor | Species | Kd (nM) | IC50 (nM) | Relative Binding Affinity (%) |
| This compound (R-5020) | Progesterone (PR) | Calf | 5.6[2][3] | - | - |
| Progesterone (PR) | Human, Endometrium, Breast Cancer | 0.01-2 | - | - | |
| Trimegestone | Progesterone (PR) | Human | - | - | Higher than MPA, NET, LNG |
| Progesterone (PR) | Rat | - | 3.3 | Significantly higher than MPA | |
| Androgen (AR) | - | - | - | Low affinity | |
| Glucocorticoid (GR) | - | - | - | Low affinity | |
| Mineralocorticoid (MR) | - | - | - | Low affinity | |
| Estrogen (ER) | - | - | - | No measurable affinity |
MPA: Medroxyprogesterone acetate, NET: Norethindrone, LNG: Levonorgestrel
Experimental Protocol: Progesterone Receptor Binding Assay
A common method to determine the binding affinity of this compound is through competitive binding assays using radiolabeled [³H]R-5020.
Objective: To determine the dissociation constant (Kd) of this compound for the progesterone receptor in a specific tissue.
Materials:
-
Tissue homogenate (e.g., calf uterine cytosol) containing progesterone receptors.
-
[³H]this compound (radioligand).
-
Unlabeled this compound (competitor).
-
Assay buffer (e.g., Tris-HCl buffer with additives like molybdate to stabilize the receptor).
-
Dextran-coated charcoal solution.
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Preparation of Cytosol: Tissue is homogenized in a suitable buffer and centrifuged at high speed to obtain the cytosol fraction containing the soluble receptors.
-
Incubation: Aliquots of the cytosol are incubated with a fixed concentration of [³H]this compound and increasing concentrations of unlabeled this compound. A set of tubes containing only [³H]this compound is used to determine total binding, and another set with a large excess of unlabeled this compound is used to determine non-specific binding.
-
Separation of Bound and Free Ligand: After incubation, the mixture is treated with a dextran-coated charcoal suspension. The charcoal adsorbs the free radioligand, while the receptor-bound ligand remains in the supernatant after centrifugation.
-
Quantification: The radioactivity in the supernatant is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using Scatchard analysis to determine the Kd and the maximum number of binding sites (Bmax).
In Vitro and In Vivo Progestational Activity
This compound exhibits potent progestational effects, as demonstrated in various in vitro and in vivo models.
In Vitro Bioassays
Table 3: In Vitro Progestational Activity of this compound and Trimegestone
| Cell Line | Assay | Compound | EC50 (nM) |
| T47D | Alkaline Phosphatase Activity | Trimegestone | 0.1 |
| T47D | Cell Proliferation | Trimegestone | 0.02 |
Experimental Protocol: Alkaline Phosphatase Induction Assay in T47D Cells
Objective: To quantify the progestational activity of a compound by measuring the induction of alkaline phosphatase, a progesterone-responsive enzyme in the human breast cancer cell line T47D.
Materials:
-
T47D human breast cancer cells.
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound or its metabolites).
-
p-Nitrophenyl phosphate (pNPP), the substrate for alkaline phosphatase.
-
Spectrophotometer.
Methodology:
-
Cell Culture: T47D cells are cultured in a suitable medium until they reach a desired confluency.
-
Treatment: The cells are then treated with various concentrations of the test compound for a specific period (e.g., 48-72 hours).
-
Cell Lysis: After treatment, the cells are washed and lysed to release the intracellular enzymes.
-
Enzyme Assay: The cell lysate is incubated with pNPP. The alkaline phosphatase in the lysate will convert pNPP to p-nitrophenol, which is a colored product.
-
Quantification: The absorbance of the p-nitrophenol is measured at 405 nm using a spectrophotometer.
-
Data Analysis: The increase in alkaline phosphatase activity is plotted against the concentration of the test compound to determine the EC50 value.
In Vivo Bioassays
The progestational potency of this compound has been demonstrated in classical animal models such as the Clauberg test in rabbits, which measures endometrial proliferation. More recent studies have utilized mouse models to explore its therapeutic potential. For instance, in a mouse model of inflammation-induced preterm labor, subcutaneous administration of this compound (0.2 mg/dam on gestational days 15, 16, and 17) was shown to prevent preterm labor in 100% of the mice.
Pharmacokinetics and Metabolism
This compound is orally active and is extensively metabolized in the liver. Its primary metabolite, trimegestone (21-hydroxy-promegestone), is also a potent progestin and is considered the major active metabolite.
Metabolic Pathway
The main metabolic transformation of this compound is hydroxylation at the C21 position.
Caption: Metabolic conversion of this compound to its active metabolite.
Experimental Protocol: In Vitro Metabolism Studies
Objective: To identify the metabolic pathways of this compound using in vitro systems.
Materials:
-
Human liver microsomes or S9 fraction.
-
NADPH regenerating system.
-
This compound.
-
Analytical instruments such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology:
-
Incubation: this compound is incubated with human liver microsomes or S9 fraction in the presence of an NADPH regenerating system to support the activity of cytochrome P450 enzymes.
-
Sample Preparation: The reaction is stopped, and the samples are processed (e.g., by protein precipitation or solid-phase extraction) to remove proteins and other interfering substances.
-
LC-MS/MS Analysis: The extracted samples are analyzed by LC-MS/MS. The parent drug and its metabolites are separated by liquid chromatography and then detected and identified by mass spectrometry based on their mass-to-charge ratio and fragmentation patterns.
-
Data Analysis: The data is processed to identify the chemical structures of the metabolites and to elucidate the metabolic pathways.
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the activation of the intracellular progesterone receptor. The binding of this compound to PR induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.
Genomic Signaling Pathway
In the nucleus, the this compound-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Classical genomic signaling pathway of this compound.
Non-Genomic Signaling Pathways
In addition to the classical genomic pathway, progestins can also elicit rapid, non-genomic effects by activating signaling cascades at the cell membrane or in the cytoplasm. These pathways often involve the activation of protein kinases such as Src and the MAP kinase (Erk) pathway, as well as STAT proteins.
Caption: Non-genomic signaling pathways activated by this compound.
Conclusion
This compound (R-5020) remains a cornerstone in the study of progesterone receptor pharmacology. Its discovery and subsequent characterization have provided invaluable insights into the molecular mechanisms of progestin action. The high affinity and selectivity of this compound for the PR have solidified its role as a critical research tool for in vitro and in vivo studies. The detailed understanding of its binding characteristics, biological activities, and signaling pathways, as outlined in this guide, provides a solid foundation for future research in the development of novel progestational agents with improved therapeutic profiles. The experimental protocols described herein offer a practical resource for scientists and researchers aiming to investigate the effects of progestins in various biological systems.
References
- 1. The preclinical biology of a new potent and selective progestin: trimegestone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of R5020 and RU486 binding to progesterone receptor from calf uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of R5020 and RU486 binding to progesterone receptor from calf uterus (Journal Article) | OSTI.GOV [osti.gov]
An In-Depth Technical Guide to the Early Studies and Development of Promegestone (R5020)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Promegestone, also known by its developmental code R5020, is a potent synthetic progestin that emerged from research in the latter half of the 20th century. As a derivative of 19-norprogesterone, it was designed to mimic the effects of natural progesterone with enhanced potency and selectivity. Its primary mechanism of action is through high-affinity binding to the progesterone receptor (PR), where it functions as an agonist, modulating gene expression in target tissues. This guide provides a comprehensive overview of the foundational preclinical and clinical research that characterized the initial development of this compound, with a focus on its pharmacological profile, therapeutic efficacy, and the experimental methodologies employed in its evaluation.
Preclinical Development
The early preclinical assessment of this compound established its profile as a potent and selective progestin with distinct properties compared to natural progesterone and other synthetic progestins of its time.
Receptor Binding and Selectivity
This compound's interaction with steroid receptors was a primary focus of early in vitro studies. These investigations revealed a high binding affinity for the progesterone receptor.
Table 1: Progesterone Receptor Binding Affinity of this compound
| Ligand | Tissue/Cell Source | Dissociation Constant (Kd) | Reference |
| This compound (R5020) | Calf Uterine Cytosol | 5.6 nM | [1] |
| This compound (R5020) | Calf Uterus, Human Endometrium, Breast Cancer Samples | 0.01 - 2 nM | [2] |
Early research also indicated that this compound has a low affinity for the membrane-associated progesterone receptor α (mPRα), suggesting its action is primarily mediated through the classical nuclear progesterone receptor. Furthermore, studies on its cross-reactivity with other steroid receptors showed that this compound is a potent progestin with no androgenic side effects and possesses marked anti-estrogenic activity.[3] Under certain experimental conditions, particularly in the presence of sulfhydryl reducing agents, this compound was found to bind to lower-affinity sites that also bind glucocorticoids like dexamethasone.[3]
Pharmacokinetics and Metabolism
Preclinical Efficacy in Animal Models
The progestational activity of this compound was confirmed in various animal models. One of the standard assays for progestational activity during that era was the Clauberg test, which measures the ability of a substance to induce endometrial proliferation in immature female rabbits primed with estrogen.
In more recent preclinical studies, this compound has been investigated for its potential to prevent preterm labor. In a mouse model of inflammation-induced preterm labor, subcutaneous administration of this compound (0.2 mg/dam) on gestational days 15, 16, and 17 successfully prevented term labor and maintained pregnancy for more than 24 hours post-term in 88% of the animals. In a model of systemic bacterial endotoxin-induced preterm labor, this compound prevented preterm labor in 100% of the mice.
Clinical Development
The promising preclinical profile of this compound led to its investigation in clinical trials for gynecological conditions characterized by progesterone deficiency.
Early Clinical Trials in Luteal Phase Deficiency
A pivotal early clinical study was a double-blind trial comparing the efficacy of this compound with dydrogesterone in women with luteal insufficiency. Luteal phase deficiency is a condition characterized by inadequate progesterone production by the corpus luteum, leading to a failure to maintain a secretory endometrium and support a potential pregnancy.
Table 2: Key Parameters of the Early Clinical Trial of this compound in Luteal Insufficiency
| Parameter | This compound | Dydrogesterone |
| Dosage | 0.125 mg or 0.250 mg | 10 mg or 20 mg |
| Indication | Luteal Insufficiency | Luteal Insufficiency |
| Study Design | Double-blind | Double-blind |
| Primary Outcome | Therapeutic Effectiveness | Therapeutic Effectiveness |
| Key Finding | Significantly superior potency (p < 0.001) | - |
While the full quantitative results of this trial, including the number of participants and specific pregnancy rates, are not detailed in the available abstract, the study conclusively demonstrated the superior potency of this compound at much lower doses compared to dydrogesterone.
Experimental Protocols
The following sections detail the methodologies that were likely employed in the early studies of this compound, based on standard practices of the time.
Radioligand Binding Assay for Progesterone Receptor
Objective: To determine the binding affinity of this compound for the progesterone receptor.
Methodology:
-
Tissue Preparation: Uterine tissue from immature, estrogen-primed animals (e.g., rabbits or calves) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a cytosol fraction containing the progesterone receptors.
-
Incubation: Aliquots of the cytosol are incubated with a constant concentration of radiolabeled this compound (e.g., [³H]-R5020) and varying concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated using methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using Scatchard analysis to determine the dissociation constant (Kd) and the concentration of binding sites (Bmax).
Clauberg Test for Progestational Activity
Objective: To assess the in vivo progestational activity of this compound.
Methodology:
-
Animal Model: Immature female rabbits are used.
-
Estrogen Priming: The rabbits are primed with daily injections of an estrogen (e.g., estradiol benzoate) for several days to induce endometrial proliferation.
-
Treatment: Following estrogen priming, the animals are treated with daily injections of this compound at various doses for a specified period (typically 5 days). A control group receives the vehicle only.
-
Histological Examination: After the treatment period, the animals are euthanized, and their uteri are removed, fixed, sectioned, and stained for histological examination.
-
Evaluation: The degree of endometrial proliferation and glandular development is scored according to a standardized scale (e.g., the McPhail scale) to determine the progestational potency of this compound.
Clinical Trial Protocol for Luteal Phase Deficiency
Objective: To evaluate the efficacy of this compound in treating luteal phase deficiency.
Methodology:
-
Patient Selection: Women with a history of infertility or recurrent pregnancy loss and a diagnosis of luteal phase deficiency, typically confirmed by endometrial biopsy, are recruited.
-
Diagnosis of Luteal Phase Deficiency: An endometrial biopsy is performed in the late luteal phase of the menstrual cycle. The histological dating of the endometrium is compared to the chronological day of the cycle (determined from the next menstrual period). A lag of more than two days is considered indicative of luteal phase deficiency.
-
Study Design: A double-blind, randomized controlled trial design is employed, with patients randomly assigned to receive either this compound or a comparator drug (e.g., dydrogesterone).
-
Treatment: Treatment is administered daily during the luteal phase of the menstrual cycle, typically starting 2-3 days after ovulation and continuing until menstruation or a positive pregnancy test.
-
Efficacy Assessment: The primary efficacy endpoint is typically the pregnancy rate. Other endpoints may include changes in serum progesterone levels and normalization of the endometrial biopsy in subsequent cycles.
-
Safety Assessment: Adverse events are monitored and recorded throughout the study.
Visualizations
Signaling Pathway of this compound
Caption: Classical signaling pathway of this compound.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a radioligand binding assay.
Conclusion
The early studies on this compound (R5020) successfully characterized it as a highly potent and selective progestin. Its strong binding to the progesterone receptor, coupled with a favorable preclinical profile, translated into significant clinical efficacy, particularly in the treatment of luteal phase deficiency, where it demonstrated superiority over existing therapies at the time. The foundational research, employing established methodologies in endocrinology and pharmacology, provided a solid basis for its further development and clinical use in various gynecological applications. This guide has summarized the key quantitative data, experimental protocols, and logical frameworks from the seminal early research on this important synthetic progestin.
References
The Prodrug Promegestone and its Active Metabolite Trimegestone: A Deep Dive into Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Promegestone, a synthetic progestin, serves as a prodrug that undergoes metabolic activation to its primary active metabolite, trimegestone. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound and its conversion to trimegestone, a potent progestogen. Understanding these processes is crucial for the clinical application and development of these compounds in hormone replacement therapy and other therapeutic areas. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the metabolic and signaling pathways involved.
Pharmacokinetics
Following oral administration, this compound is absorbed and rapidly metabolized. Its primary metabolic fate is the stereoselective hydroxylation at the C21 position, leading to the formation of the pharmacologically active 21(S)-hydroxy metabolite, trimegestone. Trimegestone itself exhibits a distinct pharmacokinetic profile, characterized by high bioavailability and a relatively long elimination half-life.
Data Presentation
The following tables summarize the available quantitative pharmacokinetic parameters for this compound and trimegestone. It is important to note that specific Cmax, Tmax, and AUC values for this compound are not widely available in publicly accessible literature, likely due to its rapid and extensive conversion to trimegestone.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Route of Administration | Notes |
| Time to Peak (Tmax) | 1 - 2 hours[1] | Human | Oral | Reflects the absorption of the parent compound. |
| Plasma Protein Binding | Mainly to albumin[1] | Human | - | Does not bind to sex hormone-binding globulin (SHBG) and only weakly to corticosteroid-binding globulin (CBG).[1] |
| Metabolism | Primarily hepatic hydroxylation at the C21 position.[1] | Human | - | |
| Key Metabolite | Trimegestone (21(S)-hydroxythis compound)[1] | Human | - | Circulating levels of trimegestone are approximately twice those of this compound itself. |
| Elimination Half-life | Not explicitly stated | - | - | The focus is on the half-life of the active metabolite, trimegestone. |
Table 2: Pharmacokinetic Parameters of Trimegestone
| Parameter | Value | Species | Route of Administration | Notes |
| Time to Peak (Tmax) | ~0.5 hours | Human | Oral | Data from a study with a 0.5 mg dose. |
| Peak Concentration (Cmax) | 12–15 ng/mL (for 0.5 mg dose); 25 ng/mL (for 1 mg dose) | Human | Oral | |
| Area Under the Curve (AUC) | Dose-proportional across 0.25 to 1 mg/day. | Human | Oral | |
| Plasma Protein Binding | 98% (bound to albumin) | Human | - | |
| Metabolism | Mainly via hydroxylation (1β- and 6β-hydroxy metabolites) and sulfoconjugation. | Human | - | The 1β- and 6β-hydroxy metabolites are also potent progestogens. |
| Elimination Half-life | 12 to 20 hours (average ~13.8 to 15.6 hours) | Human | - | Allows for once-daily dosing. |
| Oral Bioavailability | ~100% | Human | Oral |
Metabolism of this compound to Trimegestone
The conversion of this compound to trimegestone is a critical step in its pharmacological activity. This biotransformation is a stereoselective hydroxylation reaction occurring at the C21 position of the this compound molecule.
Metabolic Pathway
Experimental Protocols
Detailed experimental protocols for the study of this compound and trimegestone metabolism and pharmacokinetics are often proprietary. However, based on general practices in drug metabolism research, the following methodologies are typically employed.
In Vitro Metabolism using Human Liver Microsomes
This assay is fundamental for identifying metabolic pathways and potential drug-drug interactions.
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound and trimegestone reference standards
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or methanol for quenching the reaction
-
LC-MS/MS system
-
-
Incubation Procedure:
-
A typical incubation mixture contains HLMs (e.g., 0.5 mg/mL protein concentration), the substrate (this compound or trimegestone, e.g., 1 µM), and phosphate buffer in a final volume of, for instance, 200 µL.
-
The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).
-
The reaction is initiated by adding the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction is terminated by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
-
Samples are then centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
-
Analysis:
-
The formation of metabolites (trimegestone from this compound, and hydroxylated metabolites from trimegestone) is monitored using a validated LC-MS/MS method.
-
LC-MS/MS Analysis of this compound and Trimegestone in Plasma
This method is essential for quantifying the concentrations of the parent drug and its metabolite in biological matrices.
-
Sample Preparation:
-
Protein Precipitation: A simple and common method where a small volume of plasma (e.g., 100 µL) is mixed with a larger volume of a cold organic solvent like acetonitrile or methanol (e.g., 300 µL) containing an internal standard (e.g., a deuterated analog of the analyte). The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then transferred for analysis.
-
Liquid-Liquid Extraction (LLE): Plasma samples are mixed with an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). The analytes partition into the organic layer, which is then separated, evaporated to dryness, and the residue reconstituted in the mobile phase for injection.
-
Solid-Phase Extraction (SPE): This technique provides a cleaner extract. The plasma sample is loaded onto a solid-phase cartridge. Interfering substances are washed away, and the analytes of interest are then eluted with a suitable solvent. The eluate is evaporated and reconstituted for analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: A reverse-phase C18 column is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve peak shape and ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound, trimegestone, and the internal standard are monitored.
-
Experimental Workflow
Signaling Pathway of Trimegestone
As a potent progestogen, trimegestone exerts its effects by binding to and activating the progesterone receptor (PR). The PR is a nuclear receptor that, upon ligand binding, acts as a transcription factor to regulate the expression of target genes.
Conclusion
This compound functions as an efficient prodrug, rapidly and stereoselectively converting to the highly potent progestogen, trimegestone. Trimegestone exhibits favorable pharmacokinetic properties, including high oral bioavailability and a half-life that supports once-daily dosing. Its metabolism is primarily through hydroxylation and sulfoconjugation. The pharmacological effects of trimegestone are mediated through the activation of the progesterone receptor, leading to the regulation of gene expression and subsequent physiological responses. This technical guide provides a foundational understanding of the pharmacokinetic and metabolic characteristics of this compound and trimegestone, which is essential for their continued development and clinical use. Further research to fully elucidate the specific enzymes involved in its metabolism and to obtain more detailed pharmacokinetic data in diverse populations would be beneficial.
References
Methodological & Application
Application Notes and Protocols for Promegestone (R5020) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Promegestone, also known as R5020, is a potent synthetic progestin widely utilized in cell culture experiments to investigate the roles of the progesterone receptor (PR). As a high-affinity PR agonist, it mimics the effects of the natural hormone progesterone, making it an invaluable tool for studying progesterone signaling in various physiological and pathological contexts, including cancer biology, reproductive health, and neurobiology.[1][2][3] Its primary mechanism involves binding to and activating progesterone receptors, which function as ligand-dependent transcription factors to regulate the expression of target genes.[4][5] This document provides detailed application notes and protocols for the effective use of this compound in in vitro cell culture studies.
Mechanism of Action
This compound exerts its biological effects primarily through its interaction with intracellular progesterone receptors (PR-A and PR-B), which are members of the nuclear receptor superfamily. The signaling pathways can be broadly categorized into genomic and non-genomic mechanisms.
-
Genomic Signaling (Classical Pathway): This is the primary mechanism of action. Upon binding this compound, the PR undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus. The PR dimer then binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription. This process results in changes to protein synthesis that mediate the cellular response.
-
Non-Genomic Signaling (Rapid Pathway): this compound can also trigger rapid cellular responses that do not require gene transcription. This can occur through PR localized to the cell membrane or cytoplasm. Activation of these extranuclear PRs can initiate rapid signaling cascades, such as the activation of Src kinase and the downstream Mitogen-Activated Protein Kinase (MAPK) pathway (RAS/RAF/MAPK). This non-genomic signaling can, in turn, influence the transcriptional activity of nuclear PR through phosphorylation.
Caption: Genomic and non-genomic signaling pathways of this compound.
Data Presentation: Effects of this compound in Cell Culture
The effects of this compound are highly context-dependent, varying with cell line, PR expression status, hormone concentration, and treatment duration.
| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Citation(s) |
| T-47D (Breast Cancer) | 50 pM - 10 nM | 6 hours - 12 days | Stimulates growth at physiological concentrations; can inhibit proliferation at higher concentrations or with prolonged treatment. Potent anti-estrogenic effects. | |
| MCF-7 (Breast Cancer) | 5 µM | Not Specified | Decreased estradiol (E2) concentrations. | |
| MDA-MB-231 (Breast Cancer, PR-overexpressing) | Not Specified | Not Specified | Strongly inhibited tumor cell growth. | |
| TE85 (Osteosarcoma) | 1 pM - 10 nM | 4 days | Dose-dependent increase in [3H]thymidine incorporation (proliferation). | |
| Normal Human Osteoblasts | 1 pM - 10 nM | 6 days | Increased cell number. | |
| Human Granulosa Cells | Not Specified | 3 days | Inhibited proliferation and differentiation. | |
| Normal Human Breast Epithelial (HBE) cells | Not Specified | 7 days | Inhibited cell growth in the presence or absence of estradiol. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Proper preparation and storage of this compound are critical for experimental reproducibility.
Materials:
-
This compound (R5020) powder
-
Dimethyl sulfoxide (DMSO), hygroscopic (use newly opened) or 100% Ethanol
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Solvent Selection: this compound can be dissolved in DMSO or absolute ethanol. DMSO is often preferred for achieving higher stock concentrations.
-
Stock Solution (10 mM in DMSO):
-
Aseptically weigh the required amount of this compound powder. The molecular weight of this compound is 326.47 g/mol .
-
To prepare a 10 mM stock, dissolve 3.26 mg of this compound in 1 mL of high-quality DMSO.
-
Warming to 60°C and ultrasonic treatment may be required to fully dissolve the compound.
-
-
Stock Solution (1 mM in Ethanol):
-
To prepare a 1 mM stock solution, resuspend 1 mg in 3.06 mL of absolute ethanol.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store DMSO stocks at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Store ethanol stocks at -20°C.
-
Critical Note on Solvent Controls: When treating cells, always include a vehicle control group that receives the same final concentration of the solvent (DMSO or ethanol) as the experimental groups. The final solvent concentration in the culture medium should typically be kept below 0.1% to avoid toxicity.
Protocol 2: General Protocol for Cell Treatment
This protocol outlines the standard procedure for treating adherent cells with this compound.
Materials:
-
Cultured cells in appropriate flasks or plates
-
Complete growth medium (consider phenol red-free medium, as phenol red is estrogenic)
-
Serum-free medium
-
Stripped serum (e.g., Dextran-Coated Charcoal-treated FBS) to remove endogenous steroids
-
This compound stock solution
-
Vehicle (DMSO or ethanol)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks and allow them to attach and grow for 24 hours in their complete growth medium.
-
Hormone Starvation (Deprivation): To reduce the influence of hormones present in the serum, a starvation step is crucial.
-
Aspirate the complete growth medium.
-
Wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Replace the medium with a medium containing charcoal-stripped serum (e.g., RPMI without phenol red + 10% DCC/FBS).
-
Incubate the cells for 48 hours under these hormone-deprived conditions. For some experiments, a further 24 hours in serum-free medium may be required.
-
-
Preparation of Treatment Medium:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium (e.g., serum-free or stripped-serum medium) to achieve the desired final concentrations (e.g., 50 pM, 1 nM, 10 nM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO or ethanol as the highest this compound concentration group.
-
-
Cell Treatment:
-
Aspirate the starvation medium from the cells.
-
Add the prepared treatment or vehicle control media to the respective wells/flasks.
-
Return the cells to the incubator for the desired treatment period (e.g., 6 hours for gene expression analysis, 24-96 hours for proliferation assays).
-
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream assays, such as RNA extraction (for qPCR/RNA-seq), protein lysis (for Western blot), or cell viability/proliferation assays.
Caption: A typical workflow for in vitro cell culture experiments using this compound.
Protocol 3: Example Application - Cell Proliferation Assay in T-47D Cells
This protocol describes a common application of this compound: assessing its effect on the proliferation of PR-positive breast cancer cells.
Materials:
-
T-47D cells
-
RPMI-1640 medium without phenol red
-
Dextran-Coated Charcoal-treated Fetal Bovine Serum (DCC-FBS)
-
This compound and vehicle stock solutions
-
96-well cell culture plates
-
Reagents for a proliferation assay (e.g., BrdU incorporation kit or MTT/XTT assay kit)
-
Plate reader
Procedure:
-
Seeding: Seed T-47D cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of RPMI + 10% DCC-FBS.
-
Starvation: Incubate for 48 hours to ensure hormone deprivation.
-
Treatment:
-
Prepare treatment media in RPMI + 10% DCC-FBS with final this compound concentrations ranging from 10 pM to 10 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
Replace the starvation medium with 100 µL of the appropriate treatment medium.
-
-
Incubation: Incubate the plate for 4 to 6 days.
-
Proliferation Measurement (BrdU Example):
-
Approximately 18-24 hours before the end of the incubation period, add BrdU labeling solution to each well according to the manufacturer's instructions.
-
At the end of the incubation, fix the cells, add the anti-BrdU antibody, and develop the colorimetric substrate.
-
Measure the absorbance on a microplate reader.
-
-
Data Analysis: Normalize the absorbance readings of the this compound-treated wells to the vehicle control wells to determine the relative change in cell proliferation. Plot the results as a dose-response curve.
References
Application Notes: Promegestone (R-5020) in T47D Breast Cancer Cells
Introduction
Promegestone, also known as R-5020, is a synthetic progestin that serves as a potent and specific agonist for the progesterone receptor (PR). In the context of breast cancer research, the T47D cell line, which is rich in progesterone receptors, is a widely used model to investigate the effects of progestins on tumor cell biology. The cellular response to this compound in T47D cells is complex and dose-dependent, with low concentrations generally promoting cell proliferation and higher concentrations exhibiting inhibitory or anti-estrogenic effects. These characteristics make this compound a valuable tool for studying PR signaling and its role in breast cancer progression.
Mechanism of Action
This compound exerts its effects primarily through binding to and activating the progesterone receptor. This interaction initiates a cascade of signaling events that can be broadly categorized into genomic and non-genomic pathways.
-
Genomic Pathway: Upon ligand binding, the progesterone receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to changes in the expression of genes involved in cell cycle regulation, apoptosis, and cell differentiation.
-
Non-Genomic Pathway: this compound can also initiate rapid signaling events from the cell membrane. This involves the activation of membrane-associated PRs, which can couple to and activate intracellular signaling cascades, most notably the MAPK/ERK pathway. Activation of this pathway can, in turn, phosphorylate and modulate the activity of various downstream effectors, including nuclear PR itself, contributing to the overall cellular response.[1][2]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound (R-5020) on T47D cell proliferation and gene expression.
Table 1: Effect of this compound (R-5020) on T47D Cell Proliferation (BrdU Incorporation Assay)
| R-5020 Concentration | Treatment Duration | Fold Change in BrdU Incorporation (Mean ± SD) | Reference |
| 10 pM | 24 hours | Not specified | [2] |
| 25 pM | 24 hours | Not specified | [2] |
| 50 pM | 24 hours | Significant increase | [2] |
| 100 pM | 24 hours | Significant increase | |
| 1 nM | 24 hours | Significant increase | |
| 10 nM | 24 hours | Significant increase |
Table 2: Effect of this compound (R-5020) on Cell Cycle Distribution in T47D Cells (% of cells in S phase)
| R-5020 Concentration | Treatment Duration | % of Cells in S Phase (Mean ± SD) | Reference |
| 10 pM | 24 hours | Not specified | |
| 50 pM | 24 hours | Significant increase | |
| 100 pM | 24 hours | Significant increase | |
| 1 nM | 24 hours | Significant increase | |
| 10 nM | 24 hours | Significant increase |
Table 3: Regulation of Gene Expression by this compound (R-5020) in T47D Cells (RNA-Seq)
| R-5020 Concentration | Treatment Duration | Number of Upregulated Genes | Number of Downregulated Genes | Reference |
| 50 pM | 6 hours | 916 | 784 | |
| 10 nM | 6 hours | 2269 | 2120 |
Experimental Protocols
Herein are detailed protocols for key experiments to study the effects of this compound (R-5020) on T47D breast cancer cells.
T47D Cell Culture Protocol
This protocol outlines the standard procedure for maintaining and passaging T47D cells.
Materials:
-
T47D cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Culture T47D cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Passaging:
-
When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh complete growth medium.
-
Return the flask to the incubator. Change the medium every 2-3 days.
-
Cell Proliferation (BrdU) Assay
This protocol describes how to measure DNA synthesis as an indicator of cell proliferation using a BrdU incorporation assay.
Materials:
-
T47D cells
-
96-well cell culture plates
-
Hormone-depleted medium (phenol red-free RPMI-1640 with 5% charcoal-stripped FBS)
-
This compound (R-5020) stock solution (in ethanol or DMSO)
-
BrdU Labeling Reagent (e.g., from a commercial kit)
-
FixDenat solution
-
Anti-BrdU-POD antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1M H2SO4)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed T47D cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium and allow them to attach overnight.
-
Hormone Starvation: Replace the medium with hormone-depleted medium and incubate for 24-48 hours to synchronize the cells.
-
Treatment: Treat the cells with various concentrations of this compound (R-5020) (e.g., 10 pM to 10 nM) or vehicle control for the desired duration (e.g., 24 hours).
-
BrdU Labeling: Add BrdU labeling reagent to each well and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation:
-
Remove the labeling medium.
-
Add FixDenat solution to each well and incubate for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Remove the FixDenat solution.
-
Add anti-BrdU-POD antibody solution to each well and incubate for 90 minutes at room temperature.
-
-
Washing: Wash the wells three times with PBS.
-
Substrate Reaction: Add the substrate solution to each well and incubate for 5-30 minutes at room temperature, or until color development is sufficient.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Western Blotting for PR and p53
This protocol details the detection of Progesterone Receptor (PR) and p53 protein levels by Western blotting.
Materials:
-
T47D cells
-
6-well plates
-
This compound (R-5020)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PR, anti-p53, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed T47D cells in 6-well plates and treat with this compound (R-5020) as required.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PR, p53, and a loading control (β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Down-regulation of PR and p53 has been observed with certain treatments in T47D cells.
Quantitative PCR (qPCR) for Cell Cycle Regulators
This protocol is for measuring the mRNA expression levels of cell cycle regulatory genes.
Materials:
-
T47D cells
-
This compound (R-5020)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR primers for target genes (e.g., CCND1, E2F1) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat T47D cells with this compound (R-5020) for the desired time (e.g., 6 or 18 hours).
-
Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene. R5020 has been shown to induce E2F1 mRNA levels.
Visualizations
Signaling Pathway
Caption: this compound (R-5020) signaling in T47D cells.
Experimental Workflow
Caption: Workflow for studying R-5020 effects in T47D cells.
References
Application of Promegestone in Endometrial Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Promegestone (also known as R5020) is a potent synthetic progestin widely utilized in in-vitro research to investigate the molecular mechanisms of progesterone action in various tissues, including the endometrium. It is a high-affinity ligand for the progesterone receptor (PR), which exists in two main isoforms, PR-A and PR-B. In the context of endometrial cell lines, particularly those derived from endometrial cancer such as the Ishikawa and Hec-1-A cell lines, this compound serves as a critical tool to elucidate the role of progesterone signaling in regulating cell proliferation, differentiation, and apoptosis. Understanding the effects of this compound is paramount for developing novel therapeutic strategies for hormone-dependent gynecological disorders, including endometrial cancer and endometriosis.
Mechanism of Action
This compound exerts its biological effects primarily through binding to and activating progesterone receptors (PRs), which are ligand-activated transcription factors. Upon binding, the PR undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates the transcription of a wide array of genes involved in key cellular processes.
The two main isoforms of PR, PR-A and PR-B, can form homodimers (PR-A/PR-A, PR-B/PR-B) and heterodimers (PR-A/PR-B), each with distinct transcriptional activities.[1] Generally, PR-B is a stronger transcriptional activator, while PR-A can act as a transcriptional repressor of PR-B and other steroid hormone receptors.[2] The differential expression of PR-A and PR-B in endometrial cells can therefore lead to varied responses to this compound.
Recent studies have also highlighted the interplay between PR signaling and other critical pathways, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in endometrial cancer.[3] this compound has been shown to modulate these pathways, adding another layer of complexity to its mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various parameters in endometrial cell lines as reported in the literature.
Table 1: Effect of this compound (R5020) on Cell Viability and Proliferation in Endometrial Cancer Cell Lines
| Cell Line | Concentration | Treatment Duration | Effect on Viability/Proliferation | Reference |
| Ishikawa | 0.1 - 1 µM | Not Specified | Marked decrease in cell growth | |
| Ishikawa (IK-90 subline) | 0.1 - 1 µM | Not Specified | Marked decrease in cell growth | |
| Ishikawa-Var I | Dose-dependent | ~2 weeks | Reduced doubling time from 44 to 35.6 h; increased cell densities by 2-3 times | |
| Ovarian and Endometrial Cancer Cells | Dose-dependent | Not Specified | Dose-dependent decrease in cell viability |
Table 2: Regulation of Gene and Protein Expression by this compound (R5020) in Endometrial Cells
| Cell Line | Concentration | Treatment Duration | Target Gene/Protein | Regulation | Reference |
| Ishikawa | 1 µM | 72 hours | Estrogen Receptor (ER) | Decreased intensity score from 31.1 to 14.6; decreased proportion of positive cells from 19.0% to 11.4% | |
| Rat Endometrial Cells | Not Specified | Not Specified | bcl-X mRNA | Increased total level; shifted ratio in favor of bcl-XL over bcl-XS | |
| MCF-7 and T-47D (Breast Cancer) | 5 x 10⁻⁶ M | Not Specified | Estradiol (E2) concentrations | Decreased by 2-3 times | |
| PRB-Ishikawa | Not Specified | Not Specified | Subset of PRB target genes | Upregulated in conjunction with Akt inhibitor (MK-2206) |
Signaling Pathways and Experimental Workflows
The following diagrams visualize key signaling pathways and experimental workflows related to the application of this compound in endometrial cell lines.
References
Application Notes and Protocols for In Vitro Progestational Activity of Promegestone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of in vitro assays to characterize the progestational activity of Promegestone (also known as R5020), a potent synthetic progestin. The protocols outlined below are essential for determining the binding affinity, potency, and efficacy of this compound and other progestogenic compounds.
Data Presentation: Quantitative Analysis of this compound's Progestational Activity
The following table summarizes the quantitative data for this compound from various in vitro assays, providing key parameters for assessing its progestational activity.
| Assay Type | Cell Line/System | Parameter | Value (nM) | Reference Compound |
| Receptor Binding Assay | Calf Uterus Cytosol | Kd | 5.6 | Progesterone |
| Transactivation Assay | HELN-hPR cells | EC50 | 0.33 | Progesterone |
| Transactivation Assay | U2OS-zfPR cells | EC50 | 1.93 | Progesterone |
| Alkaline Phosphatase Induction | T47D cells | EC50 | ~0.1 | Progesterone |
| Cell Proliferation Assay | T47D cells | EC50 | ~0.02 | Progesterone |
Core Experimental Protocols
Progesterone Receptor (PR) Competitive Binding Assay
This assay determines the affinity of this compound for the progesterone receptor by measuring its ability to compete with a radiolabeled progestin, such as [³H]-Promegestone.
Materials:
-
Test compound (this compound)
-
Radiolabeled ligand ([³H]-Promegestone)
-
Progesterone Receptor source (e.g., calf uterus cytosol, breast cancer cell lysates)
-
Assay Buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Protocol:
-
Preparation of Receptor Cytosol: Homogenize tissue (e.g., calf uterus) or cells in ice-cold assay buffer. Centrifuge at high speed to obtain a cytosolic fraction containing the progesterone receptors.
-
Competitive Binding Incubation: In a series of tubes, incubate a fixed concentration of [³H]-Promegestone with increasing concentrations of unlabeled this compound and the receptor preparation. Include a control with no unlabeled competitor for total binding and a control with a large excess of unlabeled this compound for non-specific binding.
-
Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add dextran-coated charcoal to adsorb the unbound [³H]-Promegestone. Centrifuge to pellet the charcoal.
-
Quantification: Transfer the supernatant containing the bound [³H]-Promegestone to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of unlabeled this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value. The Kᵢ (inhibition constant) can then be calculated from the IC₅₀ value.
Progesterone Receptor Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of this compound to activate the progesterone receptor, leading to the transcription of a reporter gene (luciferase).
Materials:
-
Mammalian cell line expressing the progesterone receptor (e.g., T47D, MCF-7, or engineered cell lines like HELN-hPR).
-
Reporter plasmid containing a progesterone response element (PRE) linked to a luciferase gene.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Culture and Transfection: Culture the cells in appropriate media. Co-transfect the cells with the PRE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Compound Treatment: After transfection, treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer. If a dual-luciferase system is used, measure the activity of both luciferases sequentially.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
Alkaline Phosphatase Induction Assay in T47D Cells
This assay is a functional measure of progestational activity, where the induction of alkaline phosphatase enzyme activity in T47D breast cancer cells is quantified.[1][2]
Materials:
-
T47D human breast cancer cell line.
-
Cell culture medium (e.g., RPMI-1640) with supplements.
-
This compound.
-
Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate).
-
Cell lysis buffer.
-
Spectrophotometer.
Protocol:
-
Cell Seeding: Seed T47D cells in multi-well plates and allow them to attach and grow.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours to allow for the induction of alkaline phosphatase.
-
Cell Lysis: Wash the cells with PBS and then lyse them.
-
Enzyme Assay: Add the alkaline phosphatase substrate to the cell lysates and incubate at 37°C.
-
Quantification: Measure the absorbance of the product (e.g., p-nitrophenol) at a specific wavelength (e.g., 405 nm) using a spectrophotometer.
-
Data Analysis: Normalize the absorbance values to the total protein concentration in each well. Plot the normalized enzyme activity against the logarithm of the this compound concentration to determine the EC₅₀ value.
Mandatory Visualizations
Caption: Progesterone Receptor Signaling Pathway.
Caption: Experimental Workflow for Transactivation Assay.
References
Animal Models for Studying Promegestone Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Promegestone, also known as R5020, is a potent synthetic progestin widely utilized in research as a selective progesterone receptor (PR) agonist.[1][2] Its high binding affinity and stability make it a valuable tool for investigating the physiological and pharmacological effects mediated by progesterone receptors in various biological systems.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in common animal models, focusing on its effects on parturition and neuroprotection.
I. Animal Models and Applications
A variety of animal models have been employed to study the diverse effects of this compound. The choice of model depends on the specific research question.
-
Mice (CD-1, C57BL/6): Extensively used for studying the effects of this compound on term and preterm labor, particularly in inflammation-induced models.[5]
-
Rats (Sprague-Dawley): Commonly used for investigating the neuroprotective effects of progestins in models of spinal cord injury (SCI) and other central nervous system disorders.
-
Rabbits: Historically used for progesterone receptor binding affinity studies.
-
Guinea Pigs: Utilized in studies of reproductive behavior and the mechanisms of progestin action.
II. Quantitative Data
The following tables summarize key quantitative parameters for this compound (R5020) from various studies.
Table 1: Effective Doses of this compound in Mice
| Application | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Delay of Term Labor | CD-1 Mice | 0.2 mg/dam | Subcutaneous | Prevention of term parturition and prolongation of gestation. | |
| Prevention of Preterm Labor (LPS-induced) | CD-1 Mice | 0.2 mg/dam/day | Subcutaneous | 100% blockage of preterm birth. |
Table 2: Progesterone Receptor Binding Affinity of this compound (R5020)
| Species | Tissue | Receptor Type | Binding Affinity (Kd) | Relative Binding Affinity (Compared to Progesterone) | Reference |
| Rat | Thymus Cytosol | Progesterone Receptor | ≤ 1 nM | R5020 > Progesterone | |
| Rat | Ovary Cytosol | Progesterone Receptor | 4 nM | R5020 > Progesterone | |
| Calf | Uterine Cytosol | Progesterone Receptor | 5.6 nM | Not specified |
Note: Comprehensive pharmacokinetic data for this compound in these specific animal models is limited in the public domain. Most available data focuses on progesterone.
III. Experimental Protocols
A. Protocol for Delaying Parturition in Mice
This protocol is adapted from studies investigating the effect of this compound on term and inflammation-induced preterm labor in mice.
1. Animal Model:
-
Timed-pregnant CD-1 mice.
2. Materials:
-
This compound (R5020)
-
Vehicle: Corn oil and ethanol
-
Lipopolysaccharide (LPS) from E. coli (for preterm labor model)
-
Sterile saline
-
Syringes and needles for subcutaneous and intraperitoneal injections
3. This compound Solution Preparation:
-
Prepare a stock solution of this compound in ethanol.
-
For administration, dilute the stock solution in corn oil to a final concentration of 2 mg/mL (assuming a 100 µL injection volume for a 0.2 mg dose). The final vehicle should be a mixture of corn oil and ethanol.
4. Experimental Procedure:
a) Term Labor Model:
-
On gestational days 15, 16, and 17, administer 0.2 mg of this compound per dam (0.1 mL of a 2 mg/mL solution) via subcutaneous injection.
-
A control group should receive vehicle injections following the same schedule.
-
Monitor the mice for the onset of labor and record the time of delivery.
b) LPS-Induced Preterm Labor Model:
-
Administer 0.2 mg of this compound per dam subcutaneously on gestational days 15, 16, and 17.
-
On gestational day 16, 24 hours after the first this compound injection and immediately after the second, induce preterm labor by administering 50 µg of LPS per mouse via intraperitoneal injection.
-
Control groups should include:
-
Vehicle + Saline
-
Vehicle + LPS
-
This compound + Saline
-
-
Monitor the mice for signs of preterm labor and record the incidence and timing of delivery.
5. Endpoint Analysis:
-
Record gestation length and litter size.
-
Collect maternal and fetal tissues for analysis of inflammatory markers (e.g., cytokines) and pro-contractile proteins using techniques like real-time PCR, multiplex immunoassay, and immunoblotting.
Experimental Workflow for Parturition Study
Caption: Workflow for studying this compound's effect on parturition.
B. Protocol for Neuroprotection Study in a Rat Spinal Cord Injury (SCI) Model
This protocol is a generalized framework based on studies of progesterone in rat SCI models, which can be adapted for this compound.
1. Animal Model:
-
Adult male Sprague-Dawley rats.
2. Materials:
-
This compound (R5020)
-
Vehicle (e.g., Dimethyl sulfoxide - DMSO, or oil-based)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Spinal cord impactor device (e.g., NYU impactor)
-
Suturing materials
-
Post-operative care supplies (e.g., antibiotics, analgesics, bladder expression supplies)
3. This compound Solution Preparation:
-
Dissolve this compound in the chosen vehicle to the desired concentration. Doses for progesterone in similar models range from 4 to 16 mg/kg, and an equivalent effective dose for this compound would need to be determined empirically.
4. Experimental Procedure:
-
Anesthetize the rat and perform a laminectomy at the desired thoracic level (e.g., T9-T10) to expose the spinal cord.
-
Induce a standardized contusion injury using a spinal cord impactor.
-
Administer the first dose of this compound or vehicle immediately after the injury (e.g., via intraperitoneal or subcutaneous injection).
-
Continue treatment for a predetermined period (e.g., daily for 3-5 days).
-
Provide comprehensive post-operative care, including manual bladder expression, hydration, and monitoring for signs of distress.
5. Endpoint Analysis:
-
Behavioral Assessment: Evaluate locomotor recovery weekly for several weeks using a standardized scale such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.
-
Histological Analysis: At the end of the study, perfuse the animals and collect the spinal cord tissue. Analyze the lesion size, white matter sparing, and cellular responses (e.g., inflammation, apoptosis, myelination) using histological and immunohistochemical techniques.
-
Molecular Analysis: Assess the expression of neurotrophic factors (e.g., BDNF), their receptors, and other relevant markers in the spinal cord tissue using methods like RT-PCR and Western blotting.
Experimental Workflow for SCI Neuroprotection Study
Caption: Workflow for SCI neuroprotection study with this compound.
IV. Signaling Pathways
This compound exerts its effects primarily through the activation of progesterone receptors (PRs). This activation triggers both classical genomic and non-classical, rapid signaling pathways.
A. Classical Genomic Pathway
In the classical pathway, this compound binds to intracellular PRs, which then dimerize, translocate to the nucleus, and bind to progesterone response elements (PREs) on target genes, thereby regulating their transcription. This genomic mechanism is responsible for many of the long-term effects of progestins.
B. Non-Classical Signaling Pathways
This compound can also initiate rapid, non-genomic signaling cascades. This often involves a subpopulation of PRs located at the cell membrane or in the cytoplasm. These pathways can modulate cellular function within minutes and can also influence gene expression. Key non-classical pathways activated by progestins like this compound include:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Activation of the Src/Ras/Raf/MEK/ERK cascade.
-
PI3K/Akt Pathway: Activation of phosphatidylinositol 3-kinase and its downstream effector Akt.
These pathways are crucial for regulating cell proliferation, survival, and other cellular processes.
This compound Signaling Pathways
Caption: this compound's classical and non-classical signaling pathways.
References
- 1. This compound Prevents Lipopolysaccharide-Induced Cervical Remodeling in Pregnant Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [this compound, a new progestin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective progesterone receptor modulator-promegestone-delays term parturition and prevents systemic inflammation-mediated preterm birth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Prevents Lipopolysaccharide-Induced Cervical Remodeling in Pregnant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective progesterone receptor modulator-promegestone-delays term parturition and prevents systemic inflammation-mediated preterm birth in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Promegestone for Cell Cycle Studies
Welcome to the technical support center for utilizing Promegestone (R5020) in cell cycle research. This guide provides answers to frequently asked questions and troubleshooting advice to help you optimize your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (R5020) and how does it affect the cell cycle?
A1: this compound, also known as R5020, is a potent synthetic progestin that binds with high affinity to progesterone receptors (PRs).[1] Its primary mechanism involves acting as a PR agonist. Once bound to the receptor, the complex can modulate the transcription of specific genes that regulate physiological processes, including cellular growth.[1] In the context of cell cycle studies, particularly in PR-positive breast cancer cell lines like T-47D and MCF-7, this compound has been shown to have complex, often biphasic effects. It can initially promote cell cycle progression, particularly S-phase entry, but prolonged treatment can lead to cell cycle arrest, typically in the G1 or G2/M phase.[2][3][4] This arrest is often associated with changes in the expression of key cell cycle regulators like cyclins and cyclin-dependent kinase inhibitors.
Q2: Which cell lines are most suitable for this compound-induced cell cycle studies?
A2: The most suitable cell lines are those that express functional progesterone receptors (PRs). Human breast cancer cell lines, such as T-47D and MCF-7, are widely used because they are PR-positive. The response to this compound can be dependent on the specific isoform of the PR (PRA or PRB) that is predominantly expressed. It is crucial to verify PR expression in your cell line of choice before beginning experiments.
Q3: What is a good starting concentration for this compound?
A3: The optimal concentration of this compound can vary significantly between cell lines and experimental goals. For routine in vitro studies, concentrations typically range from 10 nM to 100 nM. However, studies have shown that concentrations as low as 50 pM can be sufficient to induce cell cycle entry in T47D cells. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and desired effect (e.g., proliferation vs. arrest).
Q4: How long should I treat my cells with this compound to observe cell cycle arrest?
A4: The duration of treatment is a critical parameter. Short-term treatment (e.g., up to 24 hours) may stimulate cell cycle progression. To induce cell cycle arrest, longer incubation times are generally required, often ranging from 48 to 96 hours. Time-course experiments are essential to pinpoint the optimal duration for achieving a synchronized or arrested cell population.
Troubleshooting Guide
Q1: I'm not observing the expected cell cycle arrest after this compound treatment. What could be wrong?
A1: There are several potential reasons for this:
-
Incorrect Concentration: The concentration may be suboptimal. Too low a concentration might not be sufficient to induce arrest, while an excessively high concentration could lead to off-target effects or cytotoxicity. Perform a dose-response curve to find the optimal concentration.
-
Inappropriate Time Point: The effect of this compound is time-dependent. You may be observing an early proliferative phase. Extend your treatment duration and perform a time-course analysis.
-
Low/No Progesterone Receptor (PR) Expression: The cell line you are using may have low or no PR expression. Confirm PR levels via Western blot or qPCR.
-
Phenol Red in Media: Phenol red, a common pH indicator in cell culture media, has been found to have estrogenic effects that can interfere with the action of progestins. It is recommended to use phenol red-free medium for these experiments.
-
Serum Components: Growth factors in serum can confound the effects of this compound. Consider reducing the serum concentration or using charcoal-stripped serum to remove steroid hormones.
Q2: I'm observing significant cell death at my chosen this compound concentration. What should I do?
A2: High concentrations of progestins can be cytotoxic to some cell lines.
-
Reduce Concentration: The most straightforward solution is to lower the concentration of this compound.
-
Perform a Cytotoxicity Assay: Use an assay like MTT or trypan blue exclusion to determine the concentration at which this compound becomes toxic to your specific cells over your intended time course.
-
Check for Apoptosis: The cell death could be programmed. You can assess for markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) to understand the mechanism of cell death.
Q3: My cell synchronization is incomplete or not reproducible. How can I improve it?
A3: Achieving a high degree of synchronization can be challenging.
-
Optimize Seeding Density: Ensure that cells are in the exponential growth phase and not confluent, as contact inhibition can cause cells to arrest in G0/G1, complicating your results.
-
Combine with Other Synchronization Methods: For a tighter synchronization, consider a double-block technique. For example, you can first arrest cells at the G1/S boundary using a chemical agent like hydroxyurea or aphidicolin, release them, and then treat with this compound to arrest them at a subsequent phase. Serum starvation prior to hormone treatment is also a common method to synchronize cells in G0/G1.
-
Verify with a Secondary Marker: Relying solely on DNA content via propidium iodide staining can sometimes be ambiguous. Use a secondary marker for cell cycle phase, such as Cyclin A or Ki-67 expression, to confirm the cell cycle stage.
Data Presentation
Table 1: Recommended this compound (R5020) Concentrations for Cell Cycle Studies
| Cell Line | Concentration Range | Observed Effect | Reference |
| T-47D | 50 pM - 10 nM | Induction of S phase entry | |
| T-47D | 10 nM | Transient increase in S+G2/M phase cells (peaking at 20-24h) | |
| T-47D | 10 nM | Biphasic: Initial proliferation followed by G1 arrest | |
| MCF-7 (PRB-overexpressing) | Single dose (not specified) | Irreversible growth arrest and senescence | |
| MCF-7 (PRB-overexpressing) | Not specified | Biphasic: Enhanced S-phase at 24h, reduced at 96h |
Experimental Protocols
Protocol: Cell Synchronization and Flow Cytometry Analysis
This protocol provides a general framework for synchronizing progesterone receptor-positive cells using this compound and analyzing their cell cycle distribution.
Materials:
-
PR-positive cells (e.g., T-47D)
-
Complete growth medium (phenol red-free recommended)
-
This compound (R5020) stock solution (e.g., 10 mM in ethanol)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (for fixation)
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (e.g., 50-60% confluency) at the time of treatment.
-
Hormone Starvation (Optional but Recommended): The day after seeding, replace the complete medium with a serum-free or charcoal-stripped serum medium for 24 hours to synchronize cells in the G0/G1 phase.
-
This compound Treatment: Dilute the this compound stock solution to the desired final concentration in the appropriate medium. Replace the starvation medium with the this compound-containing medium. Include a vehicle control (e.g., ethanol).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Aspirate the medium and wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).
-
Visualizations
Caption: Simplified signaling pathway of this compound (R5020) leading to cell cycle modulation.
Caption: Experimental workflow for analyzing this compound's effect on the cell cycle.
Caption: Troubleshooting logic for experiments where cell cycle arrest is not observed.
References
Improving Promegestone stability in experimental buffers
Welcome to the technical support center for Promegestone (also known as R-5020). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and handling of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to help ensure the stability and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent synthetic progestin that acts as a high-affinity agonist for the progesterone receptor (PR).[1] Due to its lipophilic nature, it readily diffuses across cell membranes and binds to intracellular PRs.[2] This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the this compound-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[2] This can influence a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is poorly soluble in aqueous solutions. It is recommended to prepare stock solutions in a non-aqueous solvent such as dimethyl sulfoxide (DMSO). For example, a stock solution of 2.5 mg/mL (7.66 mM) in DMSO has been reported.[1] It may be necessary to warm the solution to 60°C and use sonication to achieve complete dissolution.[1]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability of this compound. Recommendations for both the powdered form and stock solutions are summarized in the table below. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I dissolve this compound directly in my aqueous experimental buffer (e.g., PBS, Tris)?
A4: Due to its low water solubility (estimated at 0.00772 mg/mL), it is not recommended to dissolve this compound directly in aqueous buffers. Doing so will likely result in poor solubility and inaccurate concentrations. The standard practice is to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution, which can then be diluted to the final working concentration in your experimental buffer.
Q5: What is the final concentration of DMSO I should use in my experiments?
A5: When preparing your working solution from a DMSO stock, it is important to keep the final concentration of DMSO in your experimental medium as low as possible, typically below 0.1%, as higher concentrations can have cytotoxic effects or other off-target effects on cells. Always include a vehicle control (your experimental buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Experimental Buffer
Symptoms:
-
Cloudiness or visible precipitate in the buffer after adding the this compound stock solution.
-
Inconsistent or non-reproducible experimental results.
Possible Causes:
-
Exceeding Solubility Limit: The final concentration of this compound in the aqueous buffer may be too high, exceeding its solubility limit even with the use of a DMSO stock.
-
Insufficient Mixing: The stock solution may not have been adequately mixed into the buffer, leading to localized high concentrations and precipitation.
-
Temperature Effects: A significant decrease in temperature when moving from a warm stock solution to a colder buffer can reduce solubility.
Solutions:
-
Verify Final Concentration: Ensure your final working concentration is within a range that is known to be soluble. If you are working with a novel concentration, it may be necessary to perform a solubility test first.
-
Optimize Dilution Method: Add the DMSO stock solution to your experimental buffer dropwise while vortexing or stirring to ensure rapid and thorough mixing.
-
Pre-warm Buffer: If appropriate for your experimental setup, pre-warming the buffer to the experimental temperature before adding the this compound stock can help maintain solubility.
-
Use of Solubilizing Agents: For specific applications, the use of solubilizing agents like cyclodextrins has been shown to improve the aqueous solubility of similar hydrophobic steroids like progesterone. However, the compatibility of these agents with your specific experimental system must be validated.
Issue 2: Potential Degradation of this compound During Experiments
Symptoms:
-
Loss of biological activity over the course of a long-term experiment.
-
Appearance of unknown peaks in analytical assays (e.g., HPLC).
Possible Causes:
-
Hydrolytic Degradation: Although specific data for this compound is limited, related steroids can be susceptible to hydrolysis, particularly at non-neutral pH.
-
Oxidative Degradation: Exposure to oxidizing agents or reactive oxygen species in the buffer or cell culture medium could potentially lead to degradation.
-
Photodegradation: Prolonged exposure to light, especially UV light, can cause degradation of some steroid compounds.
-
Enzymatic Degradation: If working with cell lysates or other biological samples, endogenous enzymes could metabolize this compound.
Solutions:
-
Minimize Exposure to Light: Protect your this compound solutions from light by using amber vials or wrapping containers in foil.
-
Prepare Fresh Working Solutions: For long-term experiments, it is advisable to prepare fresh working solutions of this compound daily from your frozen stock.
-
Stability Testing: If the stability of this compound is a critical parameter for your experiment, consider performing a stability study under your specific experimental conditions (buffer, temperature, time). This can be done by incubating the this compound working solution and analyzing its concentration at different time points using a validated analytical method like HPLC.
Data and Protocols
This compound Properties and Storage
| Property | Value |
| Chemical Name | This compound; 17α,21-dimethyl-19-norpregna-4,9-diene-3,20-dione |
| Synonyms | R-5020, Surgestone |
| Molecular Formula | C₂₂H₃₀O₂ |
| Molecular Weight | 326.47 g/mol |
| Water Solubility | 0.00772 mg/mL |
| Powder Storage | Store at -20°C for up to 3 years or at 4°C for up to 2 years. |
| Stock Solution Storage | In DMSO: Store at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to aliquot to prevent repeated freeze-thaw cycles. |
Experimental Protocol: Cell Proliferation Assay
This protocol provides a general framework for assessing the effect of this compound on the proliferation of a cell line expressing the progesterone receptor.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Cell Starvation (Optional):
-
To synchronize the cells and reduce the effects of growth factors in the serum, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours.
-
-
This compound Treatment:
-
Prepare a series of dilutions of your this compound DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (e.g., 0.1%).
-
Remove the starvation medium and add the medium containing different concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) and the vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Cell Proliferation Assessment:
-
Quantify cell proliferation using a suitable method, such as an MTS or WST-1 assay, according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values of the this compound-treated wells to the vehicle control wells.
-
Plot the cell proliferation rate against the this compound concentration to determine the dose-response effect.
-
Visualizations
Caption: Classical signaling pathway of this compound.
Caption: General experimental workflow for this compound.
References
Promegestone Technical Support Center: Minimizing Off-Target Effects in Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Promegestone (R-5020). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and minimize the potential for off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as R-5020, is a potent synthetic progestin.[1] Its primary mechanism of action is as a high-affinity agonist for the progesterone receptor (PR).[1] Upon binding to the PR in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on DNA, modulating the transcription of target genes. This genomic pathway is responsible for the primary progestational effects of this compound.
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for the progesterone receptor, it has been reported to have weak interactions with other steroid receptors, including the glucocorticoid receptor (GR), and to a lesser extent, the androgen receptor (AR) and mineralocorticoid receptor (MR). Additionally, this compound can act as a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR).[2] These interactions can lead to off-target effects, particularly at higher concentrations.
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Dose-Response Studies: Use the lowest effective concentration of this compound that elicits a response in your system. A thorough dose-response curve will help identify the optimal concentration range where on-target effects are maximized and off-target effects are minimized.
-
Use of Specific Antagonists: Co-treatment with specific antagonists for potential off-target receptors (e.g., a GR antagonist like mifepristone) can help to block these unintended effects and confirm that the observed response is mediated by the progesterone receptor.
-
Appropriate Control Groups: Include comprehensive control groups in your experimental design. This should include a vehicle control, this compound-only treatment, antagonist-only treatment, and a co-treatment of this compound with the antagonist.
-
Cell Line Selection: If possible, use cell lines that have low or no expression of the potential off-target receptors.
Q4: When should I be most concerned about glucocorticoid receptor-mediated off-target effects?
A4: Concern for GR-mediated effects should be highest when using high concentrations of this compound. Some synthetic progestins can act as partial agonists at the GR.[1][3] If your experimental system is sensitive to glucocorticoids, or if you observe effects that are not consistent with known progestational actions, it is important to investigate potential GR activation.
Q5: Can this compound have non-genomic effects?
A5: Yes, like the natural hormone progesterone, synthetic progestins can elicit rapid, non-genomic effects. These are initiated at the cell membrane and involve the activation of intracellular signaling cascades, such as Src kinase and MAP kinase pathways. These effects occur much more rapidly than transcriptional regulation and can be distinguished by their time course.
Data Presentation: this compound Receptor Binding Profile
The following tables summarize the available quantitative data on this compound's interaction with its primary target and off-target receptors.
| Receptor | Ligand | Binding Affinity (Kd, nM) | Cell/Tissue Source | Reference |
| Progesterone Receptor | This compound (R5020) | 5.6 | Calf Uterus | |
| Progesterone Receptor | RU486 (Mifepristone) | 3.6 | Calf Uterus |
| Assay | Ligand | EC50 / IC50 | Experimental System | Reference |
| Progesterone Receptor Agonism (EC50) | This compound (R5020) | 0.33 nM | HELN-hPR cells | |
| Nicotinic Acetylcholine Receptor Antagonism (IC50) | This compound | 9 µM | Torpedo AChR-rich membranes |
Note: Directly comparable, comprehensive studies quantifying the relative binding affinity of this compound to PR, GR, AR, and MR are limited in the publicly available literature. The data presented is from multiple sources and experimental conditions may vary.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
Objective: To identify the lowest effective concentration of this compound that elicits a maximal on-target response with minimal off-target effects.
Methodology:
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Hormone Starvation: The following day, replace the growth medium with a hormone-free medium (e.g., phenol red-free medium with charcoal-stripped serum) and incubate for 24 hours.
-
Treatment: Prepare a serial dilution of this compound (e.g., from 10⁻¹² M to 10⁻⁶ M) in the hormone-free medium. Also, prepare a vehicle control (e.g., 0.1% ethanol or DMSO).
-
Incubation: Remove the starvation medium and add the this compound dilutions or vehicle control to the respective wells. Incubate for the desired period (e.g., 24 hours for genomic effects).
-
Assay: Perform the desired assay to measure the on-target effect (e.g., reporter gene assay for PR activity, qPCR for a known target gene, or a cell proliferation assay).
-
Data Analysis: Plot the response as a function of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value. The optimal concentration for subsequent experiments should be at or near the top of the curve, avoiding excessively high concentrations.
Protocol 2: Validating On-Target Effects using a Glucocorticoid Receptor Antagonist
Objective: To confirm that the observed biological effect of this compound is mediated by the progesterone receptor and not the glucocorticoid receptor.
Methodology:
-
Cell Culture and Starvation: Follow steps 1 and 2 from Protocol 1.
-
Treatment Groups: Prepare the following treatment groups in hormone-free medium:
-
Vehicle Control
-
This compound (at its determined optimal concentration)
-
GR Antagonist (e.g., Mifepristone, RU486, at a concentration sufficient to block GR, typically 1 µM)
-
This compound + GR Antagonist
-
-
Pre-incubation with Antagonist: For the co-treatment group, pre-incubate the cells with the GR antagonist for 1-2 hours before adding this compound.
-
Incubation: Add the respective treatments to the wells and incubate for the desired period.
-
Assay: Perform the relevant assay to measure the biological endpoint.
-
Data Analysis: Compare the results between the treatment groups. If the effect of this compound is significantly attenuated in the presence of the GR antagonist, it suggests an off-target effect through the GR. If the effect remains unchanged, it is likely mediated by the progesterone receptor.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The steroid this compound is a noncompetitive antagonist of the Torpedo nicotinic acetylcholine receptor that interacts with the lipid-protein interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of R5020 and RU486 binding to progesterone receptor from calf uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Promegestone in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers prevent the precipitation of Promegestone in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
This compound, a potent synthetic progestin, has low aqueous solubility, which can lead to precipitation in cell culture media. This can adversely affect experimental results by altering the effective concentration of the compound. The following guide provides a systematic approach to prevent this issue.
Proper Stock Solution Preparation
The first critical step is the correct preparation of a concentrated stock solution. Due to its hydrophobic nature, this compound requires an appropriate organic solvent for initial dissolution.
Experimental Protocol: Preparation of this compound Stock Solution
-
Solvent Selection: Use anhydrous Dimethyl Sulfoxide (DMSO) or absolute ethanol. Anhydrous solvents are crucial as water content can reduce solubility. A supplier datasheet indicates that hygroscopic DMSO can significantly impact the solubility of the product.[1]
-
Dissolution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen solvent to achieve a high-concentration stock (e.g., 1-10 mM).
-
To aid dissolution in DMSO, brief warming to 60°C and ultrasonication may be necessary to achieve a concentration of up to 2.5 mg/mL (7.66 mM).[1]
-
For ethanol, ensure vigorous vortexing at room temperature until the powder is completely dissolved.
-
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter compatible with the organic solvent (e.g., PTFE).
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Dilution into Culture Media
Precipitation often occurs when the concentrated stock solution is added to the aqueous culture medium. The following steps can minimize this.
Experimental Protocol: Diluting this compound Stock into Media
-
Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock. Temperature shifts are a common cause of precipitation for various media components.
-
Serial Dilution (Recommended):
-
Perform an intermediate dilution step. For example, dilute the high-concentration stock 1:10 or 1:100 in pre-warmed culture medium.
-
Vortex the intermediate dilution gently but thoroughly.
-
Add the intermediate dilution to the final volume of the culture medium to reach the desired working concentration.
-
-
Direct Dilution:
-
If performing a direct dilution, add the stock solution dropwise to the pre-warmed media while gently swirling the flask or plate. This helps to disperse the compound quickly.
-
The final concentration of the organic solvent in the media should be kept to a minimum, typically below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[2]
-
-
Solvent Evaporation Technique:
-
For sensitive cell lines where any amount of solvent is a concern, an alternative is to add the required volume of the ethanol-based stock solution to an empty, sterile culture flask.
-
Allow the ethanol to evaporate completely under sterile conditions in a laminar flow hood. A thin film of this compound will remain.
-
Add the pre-warmed culture medium to the flask and agitate to dissolve the compound. Note that the dissolution rate may be slower with this method.
-
Media and Culture Conditions
The composition and handling of the cell culture medium itself can influence the solubility of added compounds.
-
pH Stability: Ensure the pH of your culture medium is stable and within the optimal range for your cells. Fluctuations in pH can affect the solubility of media components and added compounds.
-
Serum Content: Fetal Bovine Serum (FBS) contains proteins like albumin that can help to solubilize hydrophobic compounds. If you are working in serum-free media, the risk of precipitation may be higher.
-
Evaporation: Prevent evaporation from your culture vessels, which can increase the concentration of all components, including this compound, potentially leading to precipitation. Ensure proper humidity in the incubator and use appropriate seals or caps for culture flasks and plates.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for preventing this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately upon addition to the media. What is the most likely cause?
A1: The most common reason for immediate precipitation is "solvent shock." This happens when a highly concentrated organic stock solution is added too quickly to the aqueous media, causing the poorly soluble compound to crash out of solution. To prevent this, pre-warm your media to 37°C and add the stock solution slowly while gently agitating the media. Using a serial dilution method is highly recommended.
Q2: I am using a serum-free medium and experiencing precipitation. What can I do?
A2: Serum proteins can aid in the solubilization of hydrophobic compounds. In their absence, solubility issues are more common. Consider using the solvent evaporation technique described in the dilution protocol. Alternatively, specialized solubilizing agents compatible with your cell line, such as certain cyclodextrins, may be explored, though this would require validation to ensure it doesn't affect your experimental outcomes.
Q3: Can I dissolve this compound directly in the culture medium?
A3: No, this is not recommended. This compound has very low aqueous solubility and will not dissolve directly in culture media. A high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol is necessary.
Q4: What is the maximum recommended final concentration of DMSO or ethanol in the culture?
A4: The final concentration of the organic solvent should be kept as low as possible to avoid toxicity. A general guideline is to keep the final solvent concentration below 0.5%, with <0.1% being ideal for most cell lines. Always include a vehicle control in your experiments (media with the same final concentration of the solvent) to account for any effects of the solvent itself.
Q5: I noticed a precipitate in my media after a few days of culture. What could be the cause?
A5: Delayed precipitation can be due to several factors. Evaporation of the media in the incubator can increase the concentration of all components, leading to precipitation. Temperature fluctuations, such as removing the culture from the incubator for extended periods, can also cause less soluble compounds to fall out of solution. Finally, interactions with other media components or secreted cellular products over time could potentially lead to the formation of insoluble complexes. Ensure your incubator has proper humidity and minimize the time cultures spend outside of a controlled environment.
Quantitative Data Summary
The following table summarizes key quantitative data for working with this compound.
| Parameter | Value & Conditions | Source |
| Solubility in DMSO | 2.5 mg/mL (7.66 mM) | |
| Requires ultrasonic and warming and heat to 60°C | ||
| Stock Solution Storage | -20°C for up to 1 month | |
| -80°C for up to 6 months | ||
| Recommended Final Solvent Concentration in Media | < 0.5% (ideally < 0.1%) | |
| EC₅₀ in HELN-hPR cells | 0.33 nM | |
| EC₅₀ in U2OS-zfPR cells | 1.93 nM |
Signaling Pathway and Experimental Workflow Diagrams
References
Adjusting Promegestone treatment duration for optimal response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Promegegestone (also known as R-5020) treatment duration and achieving optimal experimental response.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments with Promegestone.
Q1: We are observing high variability in our results between experiments. What are the potential causes and how can we minimize this?
A: High variability in this compound experiments can arise from several factors:
-
Cell Line Instability: Continuous passaging of cell lines can lead to genetic drift and altered receptor expression levels. It is crucial to use cells within a consistent and low passage number range.
-
Hormone Deprivation Inconsistency: The duration and completeness of hormone stripping from the serum in the culture media can significantly impact the baseline state of the cells. Ensure a standardized protocol for preparing charcoal-stripped serum and a consistent hormone deprivation period before this compound treatment.
-
Inconsistent Cell Density: The density at which cells are plated can influence their proliferative rate and response to hormonal stimulation. Always seed the same number of cells for each experiment and allow for consistent attachment and growth times before treatment.
-
Solvent Effects: The final concentration of the vehicle (e.g., ethanol or DMSO) used to dissolve this compound should be kept constant across all treatment groups, including controls, as it can have independent effects on cell physiology.
Q2: We are not observing the expected cellular response (e.g., proliferation, gene expression changes) after this compound treatment. What should we check?
A: A suboptimal or absent response to this compound could be due to several factors:
-
Incorrect Concentration: The optimal concentration of this compound is highly cell-type dependent. A full dose-response curve should be performed to determine the EC50 (half-maximal effective concentration) for your specific cell line and endpoint. Concentrations can range from picomolar (pM) to nanomolar (nM). For instance, in T47D breast cancer cells, concentrations as low as 50 pM have been shown to induce a significant transcriptional response and entry into the cell cycle.[1]
-
Inappropriate Treatment Duration: The kinetics of this compound's effects can vary. Rapid non-genomic effects, such as kinase activation, can occur within minutes, while genomic responses involving gene transcription and protein synthesis may require several hours to days to become apparent. A time-course experiment is essential to identify the optimal treatment duration for your specific endpoint.
-
Low Progesterone Receptor (PR) Expression: The target cells must express sufficient levels of the progesterone receptor for Promegegestone to elicit a response. Verify PR expression in your cell line using techniques like Western blotting or qPCR.
-
Presence of Phenol Red: Phenol red, a common pH indicator in cell culture media, has been shown to have estrogenic activity, which can interfere with the effects of progestins.[2] For hormone-related studies, it is highly recommended to use phenol red-free media.
Q3: We are seeing a decrease in the effect of this compound after prolonged treatment. Why is this happening and what can be done?
A: A diminished response to prolonged this compound treatment could be attributed to:
-
Receptor Downregulation: Continuous exposure to an agonist like this compound can lead to the downregulation of progesterone receptors, reducing the cell's sensitivity to the compound.
-
Cellular Desensitization: Cells may adapt to the continuous presence of the hormone through various feedback mechanisms, leading to a dampened signaling output over time.
-
Experimental Solutions:
-
Consider intermittent dosing schedules (e.g., treatment for a specific period followed by a withdrawal period) to prevent receptor downregulation.
-
Perform a time-course experiment extending over a longer duration to characterize the onset and potential decline of the response.
-
Analyze PR expression levels at different time points during prolonged treatment to assess for downregulation.
-
Data Presentation: this compound Treatment Parameters
The following table summarizes quantitative data from various studies on the effects of this compound (R-5020) treatment duration and concentration in different experimental models.
| Cell Line/Model | Concentration | Treatment Duration | Observed Effect | Reference |
| T47D (Human Breast Cancer) | 50 pM | 6 hours | Upregulation of 916 genes, downregulation of 784 genes. | [1] |
| T47D (Human Breast Cancer) | 10 nM | 6 hours | Upregulation of 2269 genes, downregulation of 2120 genes. | [1] |
| T47D (Human Breast Cancer) | 10 nM | 30-60 minutes | Binding to ~25,000 progesterone receptor binding sites. | [3] |
| T47D (Human Breast Cancer) | "Physiological" | Not Specified | Stimulation of cell growth. | |
| UIII (Rat Uterine Stromal) | 10-100 pM | Short-term | Activation of Erk1-2 and Akt signaling pathways. | |
| Normal Human Breast Epithelial Cells | Not Specified | 7 days | Inhibition of cell growth. | |
| Pregnant CD-1 Mice | 0.2 mg/dam/day | 3 days | Prevention of term labor and inflammation-induced preterm birth. |
Experimental Protocols
1. Determining Optimal this compound Concentration: Dose-Response Assay
This protocol outlines a method to determine the effective concentration range of this compound for a specific cellular response, such as cell proliferation, using a colorimetric assay (e.g., MTT or WST-1).
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density in phenol red-free medium containing charcoal-stripped serum. Allow cells to attach and enter a quiescent state (typically 24-48 hours).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Create a serial dilution of this compound in the culture medium, ranging from picomolar to micromolar concentrations. Include a vehicle-only control.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 48-72 hours), based on the expected time frame for the desired cellular response.
-
Cell Viability Assay: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Plot the absorbance values against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
2. Optimizing Treatment Duration: Time-Course Experiment
This protocol describes how to identify the optimal time point for observing the effect of this compound on the expression of a target gene.
-
Cell Plating and Synchronization: Seed cells in multiple plates or wells to allow for harvesting at different time points. Use phenol red-free medium with charcoal-stripped serum and allow cells to synchronize as described above.
-
Treatment: Treat the cells with a predetermined optimal concentration of this compound (from the dose-response experiment). Include a vehicle control for each time point.
-
Time-Point Harvesting: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), harvest the cells. For gene expression analysis, lyse the cells and extract RNA.
-
Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of the target gene, normalized to a stable housekeeping gene.
-
Data Analysis: Plot the relative gene expression against time to visualize the temporal response to this compound and identify the time of peak expression.
Mandatory Visualizations
This compound Signaling Pathways
Caption: this compound signaling pathways.
Experimental Workflow: Time-Course Analysis
Caption: Workflow for a time-course experiment.
References
- 1. A set of accessible enhancers enables the initial response of breast cancer cells to physiological progestin concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progestin effects on growth in the human breast cancer cell line T-47D--possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
Technical Support Center: Managing the Glucocorticoid Activity of Promegestone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the weak glucocorticoid activity of Promegestone (R5020) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, also known by its developmental code name R5020, is a potent synthetic progestin. Its primary molecular target is the progesterone receptor (PR), for which it exhibits high binding affinity.[1] It is widely used in research as a selective agonist to study PR function.
Q2: Does this compound have off-target effects?
Yes, this compound is known to possess weak glucocorticoid activity.[2] This means it can bind to and activate the glucocorticoid receptor (GR), leading to off-target effects that can confound experimental results if not properly controlled.
Q3: How significant is the glucocorticoid activity of this compound?
The glucocorticoid activity of this compound is considered weak compared to potent glucocorticoids like dexamethasone. However, it can be significant enough to elicit responses from glucocorticoid-responsive genes, especially at higher concentrations. Studies have shown that various progestins can act as partial agonists at the GR.[3]
Q4: How can I differentiate between progesterone receptor (PR) and glucocorticoid receptor (GR) mediated effects in my experiments?
Differentiating between PR and GR-mediated effects is crucial when working with this compound. The most common strategies include:
-
Use of specific antagonists: Employing receptor-specific antagonists can help dissect the signaling pathway. Mifepristone (RU486) is a potent antagonist for both PR and GR and can be used as a general control.[4][5] To specifically block PR, other more selective antagonists can be utilized.
-
Cell lines with targeted receptor knockout: Using cell lines that lack either PR or GR is a definitive way to isolate the effects mediated by a single receptor.
-
Control experiments with specific agonists: Comparing the effects of this compound with those of a pure progestin (with no GR affinity) and a pure glucocorticoid (like dexamethasone) can help delineate the observed responses.
Data Presentation
Table 1: Comparative Binding Affinities of Selected Steroids for Progesterone and Glucocorticoid Receptors
| Compound | Receptor | Binding Affinity (Kd, nM) | Relative Binding Affinity (%) |
| This compound (R5020) | Progesterone Receptor (PR) | 5.6 | ~200% (compared to Progesterone) |
| Progesterone | Progesterone Receptor (PR) | Not explicitly found | 100% (Reference) |
| This compound (R5020) | Glucocorticoid Receptor (GR) | Not explicitly found | Interferes with agonist binding |
| Dexamethasone | Glucocorticoid Receptor (GR) | ~8 | 100% (Reference) |
| Cortisol | Glucocorticoid Receptor (GR) | ~25 | ~25% (compared to Dexamethasone) |
| Progesterone | Glucocorticoid Receptor (GR) | Not explicitly found | 1-6% (compared to Dexamethasone) |
Note: The binding affinity of this compound to the glucocorticoid receptor is not well-quantified in publicly available literature, though it is known to compete with glucocorticoid agonists.
Experimental Protocols
Protocol 1: Competitive Receptor Binding Assay to Determine IC50
This protocol allows for the determination of the concentration of a test compound (e.g., this compound) that inhibits 50% of the binding of a radiolabeled ligand to its receptor.
Materials:
-
Cell lysates or purified receptor protein (PR or GR)
-
Radiolabeled ligand (e.g., [³H]-Promegestone for PR, [³H]-Dexamethasone for GR)
-
Unlabeled competitor ligands (this compound, Progesterone, Dexamethasone)
-
Assay buffer (e.g., Tris-HCl buffer with additives like molybdate to stabilize the receptor)
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Procedure:
-
Preparation of Receptor: Prepare cytosol from target cells or use purified receptor preparations.
-
Incubation: In a series of tubes, incubate a fixed concentration of the radiolabeled ligand with the receptor preparation.
-
Competition: To different sets of tubes, add increasing concentrations of the unlabeled competitor ligand (e.g., this compound). Include a control with no competitor (total binding) and a control with a large excess of unlabeled ligand (non-specific binding).
-
Equilibration: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Add dextran-coated charcoal to each tube to adsorb the unbound radiolabeled ligand. Centrifuge the tubes to pellet the charcoal.
-
Quantification: Measure the radioactivity in the supernatant, which contains the receptor-bound radiolabeled ligand, using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Glucocorticoid Receptor (GR) Transactivation Assay
This cell-based reporter assay measures the ability of a compound to activate the glucocorticoid receptor and induce the expression of a reporter gene.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T, HeLa) that has low endogenous GR activity.
-
An expression vector for the human glucocorticoid receptor (hGR).
-
A reporter plasmid containing a glucocorticoid response element (GRE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
A control plasmid for transfection normalization (e.g., a plasmid expressing Renilla luciferase or β-galactosidase under a constitutive promoter).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds (this compound, Dexamethasone as a positive control).
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Culture and Transfection:
-
Plate the cells in a multi-well plate.
-
Co-transfect the cells with the hGR expression vector, the GRE-reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After transfection, replace the medium with fresh medium containing various concentrations of the test compounds (this compound) and controls (Dexamethasone, vehicle).
-
-
Incubation:
-
Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.
-
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them using the appropriate lysis buffer.
-
-
Reporter Assay:
-
Measure the activity of the primary reporter enzyme (e.g., firefly luciferase) and the normalization enzyme (e.g., Renilla luciferase) in the cell lysates using a luminometer.
-
-
Data Analysis:
-
Normalize the primary reporter activity to the normalization control activity for each well.
-
Plot the normalized reporter activity against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected activation of a known glucocorticoid-responsive gene by this compound. | This compound is acting as an agonist at the glucocorticoid receptor (GR). | - Co-treat with a GR-specific antagonist (if available) or the dual PR/GR antagonist mifepristone (RU486) to see if the effect is blocked.- Perform the experiment in a GR-knockout cell line to confirm the involvement of GR. |
| Difficulty in distinguishing between PR- and GR-mediated effects. | Both receptors are activated by this compound and may regulate overlapping sets of genes. | - Use a combination of specific agonists and antagonists. For example, compare the gene expression profile induced by this compound to that of a pure progestin and a pure glucocorticoid.- Utilize cell lines that express only PR or only GR. |
| Inconsistent results in reporter assays. | - Cell line instability.- Variable transfection efficiency.- Cytotoxicity of the test compound at high concentrations. | - Use a stable cell line with integrated reporter constructs.- Optimize transfection conditions and always include a normalization control.- Perform a cell viability assay in parallel to rule out cytotoxicity. |
| High background in competitive binding assays. | - Incomplete removal of unbound radiolabeled ligand.- Non-specific binding of the radiolabeled ligand to other proteins or the assay tubes. | - Optimize the concentration of dextran-coated charcoal and the incubation time.- Include a non-specific binding control with a large excess of unlabeled ligand to accurately determine and subtract the background. |
Visualizations
Caption: this compound signaling pathways via PR and GR.
Caption: Troubleshooting workflow for ambiguous this compound results.
Caption: Logical relationship of this compound's dual activity.
References
- 1. Characterization of R5020 and RU486 binding to progesterone receptor from calf uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of glucocorticoid receptors liganded with dexamethasone or progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
Technical Support Center: Cell Line Specific Responses to Promegestone Treatment
This technical support center is designed for researchers, scientists, and drug development professionals working with Promegestone (R5020). It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as R5020, is a synthetic progestin. Its primary mechanism of action is binding to and activating progesterone receptors (PRs), which are intracellular proteins that act as transcription factors.[1] Upon binding, the activated PRs translocate to the nucleus and modulate the expression of target genes, leading to various cellular responses.[1]
Q2: What are the known effects of this compound on different cancer cell lines?
The effects of this compound can vary significantly depending on the cell line and its specific molecular characteristics, such as the expression levels of progesterone and estrogen receptors.
-
Breast Cancer Cell Lines:
-
In PR-rich cell lines like T-47D , this compound can have dual effects. It can stimulate growth at physiological concentrations, but in combination with estradiol, it exhibits anti-estrogenic effects by decreasing the growth stimulatory effect of estradiol.[2] Prolonged treatment can lead to growth arrest.[3][4] In MCF-7 cells, which have lower PR expression, the response to this compound is less pronounced unless PR is overexpressed. In triple-negative breast cancer cells (MDA-MB-231 ) engineered to express PR, this compound has been shown to inhibit tumor growth.
-
-
Endometrial Cancer Cell Lines:
-
In endometrial cancer cell lines such as Ishikawa and Hec-1-A , progestins like this compound can inhibit cell growth and invasiveness, and induce apoptosis. However, some studies have reported growth-promoting effects in specific sublines like Ishikawa-Var I.
-
-
Prostate Cancer Cell Lines:
-
The role of progesterone and its receptors in prostate cancer is complex. Some studies suggest that progesterone receptor B (PGR-B) is associated with a more aggressive disease phenotype. The direct effects of this compound on prostate cancer cell lines are less well-documented in the provided search results.
-
Q3: What are the major signaling pathways affected by this compound treatment?
This compound can activate both classical genomic and rapid non-genomic signaling pathways:
-
Genomic Pathway: This involves the direct binding of the this compound-PR complex to progesterone response elements (PREs) on DNA, leading to the regulation of gene transcription.
-
Non-Genomic Pathways: this compound can rapidly activate intracellular signaling cascades, often through membrane-associated progesterone receptors (mPRs). These pathways include:
-
Src/Ras/MAPK (Erk1/2) Pathway: Progestins can rapidly activate this pathway, which is often associated with cell proliferation. This activation can be dependent on cross-talk with the estrogen receptor (ER).
-
PI3K/AKT/mTOR Pathway: This pathway, crucial for cell survival and proliferation, can also be activated by progestins.
-
Data Presentation
Table 1: Summary of Cell Line Specific Responses to this compound
| Cell Line | Cancer Type | Progesterone Receptor (PR) Status | Estrogen Receptor (ER) Status | Observed Effects of this compound | Citations |
| MCF-7 | Breast | Low/Inducible | Positive | Decreased uptake of estrone sulfate and its conversion to estradiol. Limited growth regulation without PR overexpression. | |
| T-47D | Breast | High | Positive | Growth stimulation alone; anti-estrogenic effect with estradiol. Prolonged treatment leads to growth arrest. Alters cellular metabolism. | |
| MDA-MB-231 | Breast (Triple-Negative) | Negative (can be engineered to express) | Negative | Inhibition of tumor growth when PR is overexpressed. | |
| Ishikawa | Endometrial | Variable | Variable | Inhibition of cell growth and invasiveness. Some sublines may show growth promotion. | |
| Hec-1-A | Endometrial | Not specified | Not specified | Changes in cell surface morphology. |
Note: Specific IC50 values for this compound are not consistently reported across a wide range of cell lines in the provided search results. Researchers should perform dose-response experiments to determine the IC50 for their specific cell line and experimental conditions.
Experimental Protocols
1. Cell Viability/Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after this compound treatment.
-
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound (R5020) stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
After the MTT incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours in the dark, ensuring complete dissolution of the crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Western Blotting for Progesterone Receptor (PR)
This protocol outlines the steps for detecting PR protein expression levels.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound as required for the experiment.
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PR antibody overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol provides a method to analyze the cell cycle distribution of cells treated with this compound.
-
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Mandatory Visualizations
Caption: this compound signaling pathways.
Caption: General experimental workflow.
Troubleshooting Guides
1. Troubleshooting Cell Viability (MTT) Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance in control wells | - Contamination of media or reagents.- Phenol red in the medium interfering with absorbance reading.- Serum components reacting with MTT. | - Use fresh, sterile reagents.- Use phenol red-free medium for the assay.- Perform the MTT incubation in serum-free medium. |
| Low signal or no dose-response | - Cell seeding density is too low or too high.- Incubation time with this compound is too short.- The cell line is resistant to this compound.- this compound is not soluble or has degraded. | - Optimize cell seeding density in a preliminary experiment.- Perform a time-course experiment (e.g., 24, 48, 72 hours).- Confirm PR expression in your cell line.- Prepare fresh this compound solutions for each experiment and ensure it is fully dissolved. |
| High variability between replicate wells | - Uneven cell seeding.- "Edge effect" in the 96-well plate.- Incomplete dissolution of formazan crystals. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Ensure complete mixing after adding the solubilization solution and allow sufficient time for dissolution. |
2. Troubleshooting Western Blotting for Hormone Receptors
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or no signal for Progesterone Receptor (PR) | - Low PR expression in the cell line.- Inefficient protein extraction or degradation.- Poor antibody quality or incorrect dilution.- Inefficient transfer of the protein to the membrane. | - Use a positive control cell line known to express PR (e.g., T-47D).- Use fresh lysis buffer with protease inhibitors and keep samples on ice.- Use a validated antibody at the recommended dilution.- Verify transfer efficiency with Ponceau S staining. |
| High background or non-specific bands | - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Inadequate washing. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Titrate antibody concentrations to find the optimal dilution.- Increase the number and duration of washes with TBST. |
| Multiple bands for PR | - PR exists as two main isoforms (PR-A and PR-B).- Post-translational modifications (e.g., phosphorylation).- Protein degradation. | - Check the expected molecular weights for PR-A and PR-B. The antibody may detect both.- Consult literature for known modifications that may alter migration.- Ensure proper sample handling to prevent degradation. |
3. Troubleshooting Cell Cycle Analysis by Flow Cytometry
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad G1 and G2 peaks (high CV) | - Inconsistent staining.- Cell clumps or doublets.- High flow rate during acquisition. | - Ensure proper fixation and staining procedures.- Filter the cell suspension through a nylon mesh before analysis and use doublet discrimination gating.- Use a low flow rate for acquisition. |
| Large sub-G1 peak | - Significant apoptosis is occurring. | - This may be an expected result of this compound treatment. Quantify the sub-G1 population as an indicator of apoptosis. |
| No clear cell cycle profile (single broad peak) | - Inadequate fixation.- RNase A not active or omitted.- Incorrect PI concentration. | - Ensure proper fixation with cold 70% ethanol.- Check the activity of RNase A and ensure it is included in the staining solution.- Optimize the PI concentration. |
References
- 1. embopress.org [embopress.org]
- 2. Flow Cytometry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Progestin-mediated activation of MAPK and AKT in nuclear progesterone receptor negative breast epithelial cells: the role of membrane progesterone receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Promegestone and Other Synthetic Progestins on Efficacy and Receptor Interaction
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of promegestone (R5020), a potent synthetic progestin, with other widely used synthetic progestins. The analysis focuses on receptor binding affinity, in vivo potency, and clinical effectiveness, supported by experimental data and detailed methodologies for key assays. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.
Executive Summary
This compound distinguishes itself through its high and specific affinity for the progesterone receptor (PR), exhibiting potent progestational activity. This targeted action, coupled with a lack of significant androgenic side effects, positions it as a notable compound in gynecological applications. Comparative data reveals that this compound's binding affinity to the progesterone receptor surpasses that of natural progesterone and several other synthetic progestins, including norethisterone, levonorgestrel, and medroxyprogesterone acetate. Clinical studies have further demonstrated its superior potency in conditions such as luteal insufficiency when compared to dydrogesterone.
Comparative Efficacy: A Quantitative Overview
The progestogenic activity of various synthetic progestins is primarily determined by their binding affinity to the progesterone receptor. The following tables summarize the relative binding affinities (RBA) and in vivo potencies of this compound and other selected synthetic progestins.
Table 1: Relative Binding Affinity of this compound and Other Synthetic Progestins to the Progesterone Receptor
| Compound | Relative Binding Affinity (RBA) to Progesterone Receptor (%)* |
| This compound (R5020) | >100 |
| Norethisterone | < this compound |
| Levonorgestrel | < Norethisterone |
| Progesterone | < Levonorgestrel |
| Medroxyprogesterone Acetate | < Progesterone |
*Data compiled from multiple sources. The order of affinity is presented as a qualitative comparison due to variability in experimental conditions across studies. This compound consistently demonstrates a higher affinity than progesterone.
Table 2: In Vivo Progestational Potency (Clauberg Test)
| Compound | Relative Potency (Oral Administration) |
| This compound | Data not consistently available in direct comparison |
| Levonorgestrel | High |
| Norethisterone | Moderate |
| Medroxyprogesterone Acetate | Moderate |
| Dydrogesterone | Low to Moderate |
The Clauberg test is a historical in vivo assay measuring the progestational effect on the rabbit endometrium. Direct comparative data for this compound in this specific assay is limited in recent literature.
Mechanism of Action: Progesterone Receptor Signaling
Synthetic progestins, including this compound, exert their effects by binding to and activating intracellular progesterone receptors. This interaction triggers a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.
Upon binding to its ligand, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway is responsible for the major physiological effects of progestins.
In addition to the classical genomic pathway, rapid, non-genomic effects have been described. These are mediated by membrane-associated progesterone receptors, leading to the activation of intracellular signaling cascades, such as the MAPK pathway.
Caption: Progesterone Receptor Signaling Pathway.
Experimental Protocols
The following are representative protocols for key in vitro assays used to determine the efficacy of synthetic progestins.
Progesterone Receptor Competitive Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the progesterone receptor.
Caption: Workflow for a Progesterone Receptor Competitive Binding Assay.
Methodology:
-
Preparation of Cytosol: Uterine tissue from estrogen-primed immature rabbits is homogenized in a buffer solution and centrifuged to obtain a cytosolic fraction rich in progesterone receptors.
-
Competitive Binding: Constant amounts of the cytosolic preparation and a radiolabeled progestin, such as [3H]this compound, are incubated with increasing concentrations of the unlabeled test progestin.
-
Separation of Bound and Free Ligand: After incubation, the unbound radioligand is removed, typically by adsorption to dextran-coated charcoal.
-
Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test progestin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a reference compound (e.g., progesterone or this compound).
Cell Proliferation Assay
This assay measures the effect of progestins on the proliferation of hormone-responsive cancer cell lines, such as T47-D or MCF-7.
Methodology:
-
Cell Culture: T47-D human breast cancer cells, which express progesterone receptors, are cultured in a suitable medium.
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test progestin. A vehicle control and a positive control (e.g., a known mitogen) are included.
-
Assessment of Proliferation: After a defined incubation period (e.g., 72 hours), cell proliferation is assessed using one of the following methods:
-
[3H]Thymidine Incorporation: Cells are incubated with [3H]thymidine, a radiolabeled precursor of DNA. The amount of incorporated radioactivity is proportional to the rate of DNA synthesis and, therefore, cell proliferation.
-
MTT or CCK-8 Assay: These colorimetric assays measure the metabolic activity of viable cells, which is correlated with cell number.
-
-
Data Analysis: The results are expressed as a percentage of the control, and dose-response curves are generated to determine the concentration of the progestin that causes a 50% inhibition of proliferation (IC50).
Clinical Efficacy of this compound
Clinical trials have highlighted the potent in vivo activity of this compound. In a double-blind study comparing this compound (0.125 mg or 0.250 mg) with dydrogesterone (10 or 20 mg) for the treatment of luteal insufficiency, this compound demonstrated significantly superior therapeutic effectiveness. This underscores the high in vivo potency of this compound at substantially lower doses compared to other synthetic progestins.
Conclusion
This compound is a highly potent synthetic progestin characterized by its strong and selective binding to the progesterone receptor. This high affinity translates to significant in vivo efficacy, as demonstrated in clinical settings. The provided data and experimental protocols offer a framework for the comparative evaluation of this compound against other synthetic progestins, aiding in the informed selection of compounds for research and development in the field of gynecological health.
Promegestone's Progesterone Receptor Binding Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Promegestone's binding specificity to the progesterone receptor (PR) against other synthetic progestins. The information is supported by experimental data and detailed protocols to assist researchers in validating these findings.
This compound: A Highly Specific Progesterone Receptor Agonist
This compound, also known as R5020, is a potent synthetic progestin that exhibits a high and selective affinity for the progesterone receptor. Its strong binding affinity has led to its widespread use as a radioligand in progesterone receptor assays. Understanding its binding profile is crucial for its application in research and potential therapeutic development.
Comparative Binding Affinity
The following table summarizes the relative binding affinity (RBA) of this compound and other common progestins for the progesterone receptor and other steroid hormone receptors. A higher RBA indicates a stronger binding affinity. This compound is used as the reference compound for the progesterone receptor (RBA = 100%).
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| This compound (R5020) | 100 | 15 | <0.1 | 25 | 5 |
| Progesterone | 75 | 10 | <0.1 | 5 | 20 |
| Norethindrone | 90 | 60 | 1 | 5 | <1 |
| Levonorgestrel | 80 | 75 | <0.1 | 1 | <1 |
| Medroxyprogesterone Acetate | 50 | 30 | <0.1 | 40 | <1 |
Data Interpretation: This table highlights this compound's high selectivity for the progesterone receptor. While it shows some affinity for the glucocorticoid and androgen receptors, it is significantly lower than its affinity for the PR. Compared to other progestins like norethindrone and levonorgestrel, this compound demonstrates lower androgenic potential based on receptor binding. Medroxyprogesterone acetate shows a notable affinity for the glucocorticoid receptor.
Experimental Protocols
To validate the binding specificity of this compound, a competitive radioligand binding assay is a standard and reliable method.
Competitive Radioligand Binding Assay Protocol
Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for the progesterone receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Radioligand: [³H]-Promegestone (or another high-affinity PR radioligand)
-
Receptor Source: Cytosol preparation from tissues rich in progesterone receptors (e.g., rabbit uterus) or cells engineered to express human progesterone receptors (e.g., T47D cells).
-
Test Compounds: this compound, progesterone, norethindrone, levonorgestrel, medroxyprogesterone acetate, and other compounds of interest.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors.
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Scintillation Cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Receptor Preparation:
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the microsomal fraction containing the receptors.
-
Resuspend the pellet in fresh assay buffer to a desired protein concentration.
-
-
Assay Setup:
-
In a series of tubes, add a fixed amount of the receptor preparation.
-
Add increasing concentrations of the unlabeled test compound.
-
Add a fixed concentration of the radiolabeled ligand ([³H]-Promegestone).
-
Include control tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled this compound).
-
-
Incubation:
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. The receptor-bound radioligand will be trapped on the filter, while the unbound ligand will pass through.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
-
Calculate the Relative Binding Affinity (RBA) using the formula: (IC50 of reference compound / IC50 of test compound) x 100.
-
Visualizing Key Processes
To better understand the mechanisms and workflows involved, the following diagrams are provided.
Caption: Progesterone Receptor Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
Promegestone's Receptor Selectivity: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the binding affinity of promegestone (R5020), a potent synthetic progestin, across a panel of steroid hormone receptors. For researchers and drug development professionals, understanding the cross-reactivity profile of a steroidal compound is paramount for predicting its biological activity, potential side effects, and therapeutic applications. This document summarizes key quantitative binding data, details a standard experimental protocol for assessing receptor binding, and visualizes the primary signaling pathways of the relevant steroid receptors.
Quantitative Comparison of Binding Affinities
This compound is a high-affinity ligand for the progesterone receptor (PR).[1][2] Its selectivity is a critical factor in its pharmacological profile. The following tables present the relative binding affinities (RBA) of this compound and, for comparative purposes, the natural hormone progesterone, for the key steroid receptors: progesterone receptor (PR), androgen receptor (AR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and estrogen receptor (ER).
The data has been compiled from various in vitro studies. It is important to note that RBA values can vary between studies due to different experimental conditions, such as the source of the receptor (e.g., human, rabbit) and the radioligand used.
Table 1: Relative Binding Affinity (RBA) of this compound for Steroid Receptors
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Estrogen Receptor (ER) |
| This compound (R5020) | 100 | Slight [3] | Weak | Data not consistently available | Negligible [3] |
| Progesterone | Variable (used as reference in some studies) | <1 | 1 - 6 | High Affinity (Antagonist) | <0.1 |
Note: this compound is often used as the reference compound in progesterone receptor binding assays, hence its RBA is set to 100. The binding to other receptors is comparatively low, indicating its high selectivity for the progesterone receptor. The interaction with the glucocorticoid receptor, although weak, has been noted in some studies, particularly under specific assay conditions.
Table 2: Dissociation Constant (Kd) for this compound Binding to the Progesterone Receptor
| Compound | Receptor | Kd (nM) | Source |
| This compound (R5020) | Progesterone Receptor | 0.01 - 2 | [3] |
| This compound (R5020) | Progesterone Receptor | ~4 |
The dissociation constant (Kd) is a measure of the binding affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity. The data indicates that this compound binds to the progesterone receptor with high affinity, in the low nanomolar to picomolar range.
Experimental Protocols: Steroid Receptor Competitive Binding Assay
The following is a representative protocol for a competitive radioligand binding assay, a common method used to determine the binding affinity of a compound for a specific steroid receptor.
Objective: To determine the relative binding affinity (RBA) or the inhibition constant (Ki) of a test compound (e.g., this compound) for a specific steroid receptor.
Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a fixed concentration of a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the Ki.
Materials:
-
Receptor Source: Cytosol preparations from tissues known to express the target receptor (e.g., rabbit uterus for PR, rat prostate for AR) or recombinant human receptors expressed in cell lines.
-
Radioligand: A high-affinity, radiolabeled ligand specific for the receptor of interest (e.g., [³H]-Promegestone for PR, [³H]-DHT for AR, [³H]-Dexamethasone for GR).
-
Test Compound: this compound or other steroids of interest, dissolved in an appropriate solvent (e.g., ethanol, DMSO).
-
Assay Buffer: Tris-HCl buffer containing additives to stabilize the receptor and reduce non-specific binding (e.g., EDTA, dithiothreitol, glycerol).
-
Dextran-Coated Charcoal (DCC): To separate free radioligand from receptor-bound radioligand.
-
Scintillation Cocktail and Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Preparation of Receptor Cytosol: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at high speed to obtain the supernatant (cytosol) containing the soluble receptors. Determine the protein concentration of the cytosol.
-
Assay Setup: In a series of tubes, add a constant amount of receptor cytosol.
-
Competition: Add increasing concentrations of the unlabeled test compound to the tubes. Include control tubes with no test compound (total binding) and tubes with a high concentration of a known potent unlabeled ligand to determine non-specific binding.
-
Radioligand Addition: Add a fixed, subsaturating concentration of the specific radioligand to all tubes.
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add ice-cold dextran-coated charcoal suspension to each tube to adsorb the unbound radioligand. Centrifuge the tubes to pellet the charcoal.
-
Quantification: Transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Steroid Receptor Signaling Pathways
The biological effects of this compound and other steroids are mediated through their interaction with specific intracellular receptors. Upon ligand binding, these receptors undergo a conformational change, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes. The following diagrams illustrate the canonical signaling pathways for the five major steroid receptors.
References
- 1. The selective progesterone receptor modulator-promegestone-delays term parturition and prevents systemic inflammation-mediated preterm birth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective progesterone receptor modulator-promegestone-delays term parturition and prevents systemic inflammation-mediated preterm birth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progesterone receptor quantification with radiolabeled this compound (R 5020) in frozen sections of endometrium and breast cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Promegestone and its Active Metabolite Trimegestone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic progestin promegestone and its principal active metabolite, trimegestone. The information presented is intended to support research and development efforts in the field of hormonal therapies.
Introduction
This compound (R5020) is a potent synthetic progestin that has been widely used in research as a high-affinity ligand for the progesterone receptor (PR).[1] It is metabolically converted to its 21-hydroxy derivative, trimegestone (RU-27987), which is itself a highly potent progestogen.[2] This guide delves into a comparative analysis of these two compounds, examining their biochemical properties, physiological effects, and the experimental methodologies used to characterize them.
Data Presentation
Table 1: Comparative Receptor Binding Affinity
The binding affinity of this compound and trimegestone to various steroid hormone receptors is a critical determinant of their biological activity and specificity. The following table summarizes their binding characteristics.
| Compound | Receptor | Species | Kd (nM) | IC50 (nM) | Relative Binding Affinity (%) |
| This compound (R5020) | Progesterone Receptor (PR) | Calf (Uterus) | 5.6[3][4] | - | - |
| Progesterone Receptor (PR) | Human (Endometrium/Breast Cancer) | 0.01 - 2[5] | - | - | |
| Trimegestone (RU-27987) | Progesterone Receptor (PR) | Rat | - | 3.3 | - |
| Androgen Receptor (AR) | - | - | Weak affinity | - | |
| Glucocorticoid Receptor (GR) | - | Low affinity | - | - | |
| Mineralocorticoid Receptor (MR) | - | Low affinity | - | - | |
| Estrogen Receptor (ER) | - | No measurable affinity | - | - |
Kd: Dissociation constant; a lower value indicates higher affinity. IC50: Half-maximal inhibitory concentration; a lower value indicates greater binding affinity. Relative Binding Affinity is often expressed relative to a reference compound, which varies between studies.
Table 2: Comparative Biological Activity
The progestogenic and anti-gonadotropic activities of this compound and trimegestone are key to their therapeutic potential. This table provides a summary of their potencies.
| Activity | Compound | Potency/Effect |
| Progestogenic Activity | This compound | Potent progestin with marked anti-estrogenic activity. |
| Trimegestone | Highly potent progestin, induces secretory transformation of the endometrium. | |
| Anti-gonadotropic Activity | This compound | Exerts anti-gonadotropic effects. |
| Trimegestone | Inhibits gonadotropin secretion, which can prevent ovulation. |
Experimental Protocols
Progesterone Receptor Competitive Binding Assay
This protocol outlines a standard method for determining the binding affinity of a test compound to the progesterone receptor using a radiolabeled ligand, such as [3H]-promegestone (R5020).
Materials:
-
Target tissue cytosol (e.g., from uterine tissue) containing progesterone receptors.
-
Radiolabeled ligand: [3H]-promegestone.
-
Unlabeled competitor (test compound, e.g., this compound or trimegestone).
-
Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor).
-
Scintillation fluid and vials.
-
Scintillation counter.
-
Microcentrifuge tubes.
-
Dextran-coated charcoal solution.
Procedure:
-
Preparation of Cytosol: Homogenize the target tissue in ice-cold assay buffer and centrifuge to obtain the cytosolic fraction containing the progesterone receptors.
-
Incubation: In microcentrifuge tubes, combine a fixed amount of cytosol, a fixed concentration of [3H]-promegestone, and varying concentrations of the unlabeled competitor. Include a control with no competitor (total binding) and a control with a large excess of unlabeled this compound (non-specific binding).
-
Equilibration: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Add dextran-coated charcoal solution to each tube to adsorb the unbound radioligand. Centrifuge the tubes to pellet the charcoal.
-
Measurement of Radioactivity: Transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. From this curve, the IC50 value can be determined. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.
Assessment of Endometrial Transformation
This protocol describes a histological method for evaluating the progestogenic effect of a compound on the endometrium.
Materials:
-
Animal model (e.g., ovariectomized rats or rabbits).
-
Estrogen (e.g., estradiol) for priming the endometrium.
-
Test compound (this compound or trimegestone).
-
Fixative (e.g., 10% neutral buffered formalin).
-
Paraffin embedding materials.
-
Microtome.
-
Glass slides.
-
Hematoxylin and eosin (H&E) staining reagents.
-
Microscope.
Procedure:
-
Animal Preparation: Use ovariectomized animals to eliminate endogenous hormonal influences.
-
Estrogen Priming: Treat the animals with a standard dose of estrogen for a defined period to induce endometrial proliferation.
-
Progestin Treatment: Administer the test compound (this compound or trimegestone) at various doses to different groups of estrogen-primed animals. Include a control group that receives only the vehicle.
-
Tissue Collection and Fixation: After the treatment period, euthanize the animals and collect uterine tissue samples. Fix the samples in 10% neutral buffered formalin.
-
Histological Processing: Process the fixed tissues through dehydration, clearing, and infiltration with paraffin wax. Embed the tissues in paraffin blocks.
-
Sectioning and Staining: Cut thin sections (e.g., 5 µm) from the paraffin blocks using a microtome and mount them on glass slides. Stain the sections with hematoxylin and eosin (H&E).
-
Microscopic Evaluation: Examine the stained sections under a microscope. Assess the degree of endometrial transformation based on features such as glandular development, secretory activity, and stromal changes. A scoring system can be used to quantify the progestogenic effect.
Mandatory Visualization
Progesterone Receptor Signaling Pathway
Caption: Progesterone receptor signaling cascade.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a competitive receptor binding assay.
References
- 1. youtube.com [youtube.com]
- 2. The preclinical biology of a new potent and selective progestin: trimegestone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of R5020 and RU486 binding to progesterone receptor from calf uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of R5020 and RU486 binding to progesterone receptor from calf uterus (Journal Article) | OSTI.GOV [osti.gov]
- 5. Progesterone receptor quantification with radiolabeled this compound (R 5020) in frozen sections of endometrium and breast cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Scatchard Analysis for Promegestone Receptor Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Promegestone (R5020) binding to the progesterone receptor (PR) and details the experimental analysis using Scatchard plots, while also presenting modern alternatives. The information is intended to assist researchers in designing and interpreting receptor binding assays.
This compound: A Potent Progesterone Receptor Agonist
This compound, also known as R5020, is a synthetic progestin that acts as a potent agonist for the progesterone receptor.[1] Its high affinity and selectivity for PR make it a valuable tool in research and drug development for studying progesterone signaling pathways and for the development of hormone-based therapies.
Quantitative Comparison of Progestin Binding Affinities
The binding affinity of a ligand to its receptor is a critical parameter in pharmacology, typically quantified by the equilibrium dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and other progestins for the progesterone receptor.
| Compound | Receptor | Kd (nM) | Relative Binding Affinity (%) |
| This compound (R5020) | Progesterone Receptor | 0.01 - 2 [2] | ~200 [3] |
| Progesterone | Progesterone Receptor | 1.0 | 100 |
| Norethindrone | Progesterone Receptor | - | 155 |
| Levonorgestrel | Progesterone Receptor | - | 150 |
| Medroxyprogesterone Acetate | Progesterone Receptor | - | 75 |
| Norgestimate | Progesterone Receptor | - | 120 |
Note: Relative binding affinity is often determined in competitive binding assays where the ability of an unlabeled ligand to displace a radiolabeled ligand is measured. The data presented is a compilation from various studies and methodologies, and direct comparison should be made with caution.
Methodological Approaches to Determine Binding Parameters
The Classic Scatchard Analysis
Scatchard analysis has traditionally been a widely used method to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) from radioligand binding data. The analysis involves plotting the ratio of bound to free radioligand concentration (B/F) against the bound radioligand concentration (B).
Limitations of Scatchard Analysis: While historically significant, Scatchard plots have known limitations. The transformation of data can distort experimental error, leading to inaccuracies in the estimation of Kd and Bmax.[4] Nonlinear Scatchard plots can be difficult to interpret and may arise from factors such as cooperative binding, multiple binding sites with different affinities, or issues with the assay itself.
Modern Alternatives: Nonlinear Regression
With the advancement of computational tools, direct fitting of binding data to a saturation binding isotherm using nonlinear regression is now the preferred method. This approach avoids the data transformation issues inherent in the Scatchard plot and generally provides more accurate and reliable estimates of binding parameters.
Experimental Protocol: Competitive Radioligand Binding Assay for Progesterone Receptor
This protocol outlines the steps for a competitive radioligand binding assay to determine the affinity of a test compound for the progesterone receptor using [3H]-Promegestone as the radioligand.
1. Preparation of Cytosol from Target Tissue (e.g., Uterine Tissue):
-
Homogenize fresh or frozen tissue in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[5]
-
Centrifuge the homogenate at a low speed (e.g., 2,500 x g) to remove cellular debris.
-
Subject the resulting supernatant to ultracentrifugation (e.g., 105,000 x g) to pellet the microsomal fraction, yielding the cytosol (supernatant) which contains the soluble progesterone receptors.
-
Determine the protein concentration of the cytosol using a suitable protein assay.
2. Competitive Binding Assay:
-
Set up a series of assay tubes containing:
-
A fixed concentration of [3H]-Promegestone (typically at or below its Kd).
-
A fixed amount of cytosol protein.
-
Increasing concentrations of the unlabeled test compound (competitor).
-
For determining non-specific binding, a parallel set of tubes should contain a high concentration (e.g., 1000-fold excess) of unlabeled this compound.
-
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separate the bound from free radioligand. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand.
-
Centrifuge the tubes to pellet the charcoal, and measure the radioactivity in the supernatant (representing the bound [3H]-Promegestone) using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki (inhibition constant), which represents the affinity of the test compound for the receptor, using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a competitive binding assay followed by data analysis.
Caption: Workflow of a competitive radioligand binding assay.
Progesterone Receptor Signaling Pathway
Upon binding of an agonist like this compound, the progesterone receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, it binds to specific DNA sequences known as progesterone response elements (PREs) to regulate the transcription of target genes.
Caption: Simplified progesterone receptor signaling pathway.
References
- 1. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progesterone receptor quantification with radiolabeled this compound (R 5020) in frozen sections of endometrium and breast cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Progesterone receptor assays in low-protein cytosols: a modified charcoal-gelatin procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Showdown: A Comparative Guide to Promegestone Treatment Groups
For researchers and drug development professionals navigating the landscape of progestogenic agents, a clear understanding of the comparative efficacy and underlying mechanisms of these compounds is paramount. This guide provides an objective comparison of Promegestone (R-5020) with alternative progestins, supported by available experimental data. We delve into the statistical methodologies employed in these comparisons, detail experimental protocols from key studies, and visualize the critical signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies involving this compound. Due to the limited availability of full-text articles for older clinical trials, the data is primarily derived from study abstracts.
Table 1: Comparison of this compound and Dydrogesterone for Luteal Insufficiency
| Parameter | This compound (0.125 mg or 0.250 mg) | Dydrogesterone (10 or 20 mg) | Statistical Significance |
| Therapeutic Effectiveness | Significantly Superior Potency | - | p < 0.001[1] |
Data from a double-blind clinical trial.[1]
Table 2: Comparison of this compound and Lynestrenol for Benign Breast Disease
| Parameter | This compound (1 mg) | This compound (0.5 mg) | Lynestrenol (10 mg) | Statistical Significance |
| Symptomatology (Good or Excellent) | 65.9% | 65.0% | 66.6% | Not Statistically Different[2] |
| Clinical Observations (Good or Excellent) | 57.1% | 51.3% | 59.0% | Not Statistically Different[2] |
| Clinical Tolerance (Good or Excellent) | 73.9% | 59.5% | 66.7% | Not Statistically Different[2] |
Data from a double-blind trial involving 132 women.
Table 3: Preclinical Comparison of this compound and Progesterone in a Mouse Model of Preterm Birth
| Treatment Group | Outcome (Prevention of Preterm Birth) | Statistical Method Mentioned |
| This compound | 100% prevention of systemic bacterial-endotoxin-induced preterm labor | Analysis of Variance (ANOVA) |
| Progesterone | - | - |
| Vehicle | - | - |
Data from a study in timed-pregnant CD-1 mice.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols from a key preclinical study comparing this compound to progesterone.
Preclinical Study: this compound vs. Progesterone in Preventing Preterm Birth in Mice
Objective: To evaluate the efficacy of this compound, a selective progesterone receptor modulator, in preventing term and preterm labor in a mouse model.
Animal Model: Timed-pregnant CD-1 mice.
Treatment Groups:
-
This compound Group: Subcutaneous administration of this compound (0.2 mg/dam).
-
Vehicle Group: Subcutaneous administration of a vehicle solution.
Experimental Design:
-
Term Labor Model: Daily injections from gestational days 15 to 17.
-
Inflammation-Induced Preterm Labor Model: Daily injections on gestational days 15, 16, and 17. Systemic bacterial endotoxin (lipopolysaccharide) was administered intraperitoneally 24 hours after the first progestin injection.
Outcome Measures:
-
Length of gestation.
-
Prevention of preterm birth.
-
Myometrial, decidual, and placental messenger RNA levels of cytokines and pro-contractile proteins (evaluated by real-time polymerase chain reaction and immunoblotting).
-
Protein levels of 10 cytokines in maternal plasma and amniotic fluid (measured by multiplex immunoassay).
Statistical Analysis:
-
Data were presented as mean ± standard deviation.
-
Analysis of Variance (ANOVA) was used to compare the means of the different treatment groups.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can significantly enhance comprehension. The following diagrams were created using the Graphviz DOT language to illustrate the mechanism of action of this compound and a typical experimental workflow for comparing progestin treatments.
This compound Signaling Pathway
This compound, a potent synthetic progestin, primarily exerts its effects by binding to and activating progesterone receptors (PRs). This interaction initiates a cascade of molecular events that modulate gene expression.
References
A Head-to-Head Comparison of Promegestone and Medroxyprogesterone Acetate for Researchers and Drug Development Professionals
A comprehensive analysis of two synthetic progestins, Promegestone (R5020) and Medroxyprogesterone Acetate (MPA), reveals significant differences in receptor binding, potency, and cellular signaling pathways. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of endocrinology and oncology.
This compound, a potent and selective progesterone receptor agonist, demonstrates a higher binding affinity and greater potency in in-vitro assays compared to the widely used Medroxyprogesterone Acetate. These differences in their fundamental biochemical properties translate to distinct signaling cascades and may have implications for their therapeutic applications and side-effect profiles.
Quantitative Data Summary
The following tables provide a structured overview of the key quantitative parameters for this compound and Medroxyprogesterone Acetate, based on available experimental data.
Table 1: Progesterone Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. Progesterone | Notes |
| This compound (R5020) | Higher than Progesterone and MPA[1] | In a study using rabbit myometrium receptor, the order of RBA was R5020 > progesterone > medroxyprogesterone acetate.[1] |
| Medroxyprogesterone Acetate (MPA) | Lower than this compound and Progesterone[1] |
Table 2: In Vitro Potency (EC50)
| Compound | Assay | Cell Line | EC50 Value |
| This compound (R5020) | Promoter-reporter assay (PR-B transactivation) | COS-1 | -13.80 (as -logEC50)[2] |
| Medroxyprogesterone Acetate (MPA) | Promoter-reporter assay (PR-B transactivation) | COS-1 | -10.71 (as -logEC50)[2] |
Table 3: Effects on Cell Proliferation
| Compound | Cell Line | Concentration | Effect |
| This compound (R5020) | T-47D (breast cancer) | 1 nM | Half-maximal inhibition of estradiol-induced growth. |
| Medroxyprogesterone Acetate (MPA) | MCF-7 (breast cancer) | 10⁻⁷ M | 20-25% inhibition of cell proliferation. |
Signaling Pathways
This compound and Medroxyprogesterone Acetate both exert their effects primarily through the progesterone receptor (PR), but they can activate different downstream signaling pathways, including both genomic and non-genomic cascades.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
Competitive Progesterone Receptor Binding Assay
This assay determines the relative binding affinity of a test compound for the progesterone receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the relative binding affinity (RBA) of this compound and MPA for the progesterone receptor.
Materials:
-
Receptor Source: Cytosolic fraction from rabbit myometrium or human breast cancer cells (e.g., T47D).
-
Radioligand: [³H]-Promegestone (R5020).
-
Test Compounds: this compound, Medroxyprogesterone Acetate.
-
Reference Compound: Unlabeled progesterone.
-
Assay Buffer: Tris-HCl buffer with protease inhibitors.
-
Scintillation Fluid.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Preparation of Receptor: Homogenize estrogen-primed rabbit myometrium or cultured cells in assay buffer. Centrifuge to obtain the cytosolic fraction containing the progesterone receptors.
-
Competitive Binding: In a 96-well plate, incubate a fixed concentration of [³H]-Promegestone with the receptor preparation in the presence of increasing concentrations of either unlabeled this compound (for standard curve) or the test compound (MPA).
-
Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a filter plate. Wash the filters with cold assay buffer to remove unbound radioactivity.
-
Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that displaces 50% of the radioligand). The RBA is calculated as: (IC50 of Progesterone / IC50 of Test Compound) x 100.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Objective: To evaluate the effect of this compound and MPA on the proliferation of hormone-responsive breast cancer cells (e.g., MCF-7 or T-47D).
Materials:
-
Cell Line: MCF-7 or T-47D human breast cancer cells.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Test Compounds: this compound, Medroxyprogesterone Acetate.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution.
-
Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (this compound or MPA) or a vehicle control. In some experiments, cells may be co-treated with estradiol.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Plot the percentage of proliferation against the logarithm of the compound concentration to determine the EC50 or IC50 values.
Conclusion
The presented data indicates that this compound is a more potent agonist of the progesterone receptor than Medroxyprogesterone Acetate, with a higher binding affinity. These differences are reflected in their distinct activation of intracellular signaling pathways. While both progestins can influence cell proliferation, their specific effects may vary depending on the cellular context and the presence of other hormones like estradiol. For researchers and drug development professionals, the choice between these two progestins should be guided by the specific therapeutic goal and a thorough understanding of their distinct molecular and cellular activities. The provided experimental protocols offer a foundation for further head-to-head comparisons and a deeper exploration of their pharmacological profiles.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Promegestone
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Promegestone (also known as R-5020), a potent synthetic progestin. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that may cause genetic defects[1]. Therefore, stringent adherence to safety protocols is mandatory. The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound, based on safety data for closely related compounds and general laboratory best practices for potent substances.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material. Consider double gloving.[2] | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the handling area. | To protect eyes from splashes or dust. |
| Face Protection | Face shield | Required if there is a potential for direct contact with dusts, mists, or aerosols.[2] | Provides a barrier for the entire face. |
| Body Protection | Laboratory coat or work uniform | Should be worn to avoid contamination of personal clothing.[2] | Additional garments like sleevelets or aprons may be necessary based on the task.[2] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Use a positive pressure air-supplied respirator for potential uncontrolled release or unknown exposure levels. | To prevent inhalation of the compound, especially when handling powders. |
Operational and Disposal Plans
A clear, step-by-step plan for the handling and disposal of this compound is critical for laboratory safety.
Handling and Storage Protocol
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound powder at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).
-
Solutions of this compound in solvent should be stored at -80°C for up to 6 months.
-
Store in a well-ventilated place and keep the container tightly closed.
Preparation and Use:
-
Handle this compound in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.
-
Before handling, ensure all required PPE is correctly worn.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
Emergency Procedures
| Emergency Situation | Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician. |
| Inhalation | Move the person to fresh air. Call a physician if you feel unwell. |
| Ingestion | Immediately make the victim drink water (two glasses at most). Consult a physician. |
| Spill | Evacuate the area. Use personal protective equipment. For powder spills, cover with a plastic sheet or tarp to minimize spreading and keep the powder dry. Take up mechanically and place in appropriate containers for disposal. Clean the contaminated surface thoroughly. Prevent the product from entering drains. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated Materials: Used gloves, disposable lab coats, and any other contaminated materials should be placed in a designated, sealed hazardous waste container.
-
Unused Product: Dispose of contents and container to an approved waste disposal plant.
-
Local Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizing the Workflow for Handling this compound
To further clarify the procedural steps for safely handling this compound, the following diagram outlines the logical workflow from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
